molecular formula C20H25N3O B1669473 CP-220629 CAS No. 162141-96-0

CP-220629

カタログ番号: B1669473
CAS番号: 162141-96-0
分子量: 323.4 g/mol
InChIキー: IPUJXWMHZRFSAT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

structure in first source

特性

CAS番号

162141-96-0

分子式

C20H25N3O

分子量

323.4 g/mol

IUPAC名

1-cyclopentyl-3-ethyl-6-(2-methylphenyl)-4,5-dihydropyrazolo[3,4-c]pyridin-7-one

InChI

InChI=1S/C20H25N3O/c1-3-17-16-12-13-22(18-11-7-4-8-14(18)2)20(24)19(16)23(21-17)15-9-5-6-10-15/h4,7-8,11,15H,3,5-6,9-10,12-13H2,1-2H3

InChIキー

IPUJXWMHZRFSAT-UHFFFAOYSA-N

正規SMILES

CCC1=NN(C2=C1CCN(C2=O)C3=CC=CC=C3C)C4CCCC4

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

1-cyclopentyl-3-ethyl-6-(2-methylphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo(3,4-c)pyridine
CP 220629
CP-220629

製品の起源

United States

Foundational & Exploratory

The Origin and Core Profile of CP-220629: A Potent Phosphodiesterase IV Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CP-220629 is a potent and selective inhibitor of phosphodiesterase IV (PDE4), an enzyme crucial in the inflammatory cascade.[1][2][3][4] This document provides a comprehensive overview of the origin, chemical properties, biological activity, and mechanism of action of this compound. Quantitative data are presented in a structured format, and key experimental methodologies are detailed. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction and Origin

This compound, with the CAS number 162141-96-0, emerged from a high-throughput screening program aimed at identifying novel inhibitors of human lung phosphodiesterase 4 (PDE4).[5] Subsequent structure-activity relationship (SAR) development led to the identification of this compound as a promising candidate with significant efficacy in preclinical models of inflammatory airway disease.[5][6][7] Its discovery marked a notable advancement in the development of small-molecule therapeutics targeting inflammatory conditions.

Chemical and Physical Properties

This compound is a synthetic organic molecule with the chemical formula C20H25N3O.[1] A summary of its key chemical identifiers and properties is provided in Table 1.

PropertyValueReference
IUPAC Name 1-cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-6-(2-methylphenyl)-7H-Pyrazolo(3,4-C)pyridin-7-one[1]
CAS Number 162141-96-0[1][2]
Molecular Formula C20H25N3O[1]
Molecular Weight 323.43 g/mol [1]
SMILES Code CCc1c2c(n(n1)C3CCCC3)C(=O)N(CC2)c4ccccc4C[1]

Biological Activity and Efficacy

This compound is characterized by its potent inhibitory activity against PDE4.[3][4] Preclinical studies have demonstrated its effectiveness in animal models of airway inflammation. The key quantitative data regarding its biological activity are summarized in Table 2.

ParameterValueAssay/ModelReference
IC50 0.44 µMHuman Eosinophil PDE4 Inhibition Assay[3][4][5]
ED50 2.0 mg/kg, p.o.Guinea Pig Aerosolized Antigen-Induced Airway Obstruction Assay[4][5][6]

In addition to its direct enzymatic inhibition, this compound has shown significant anti-inflammatory effects in vivo. In a study involving atopic monkeys, oral administration of this compound at a dose of 10 mg/kg resulted in a marked reduction in key inflammatory markers following an antigen challenge.[5][7]

Inflammatory MarkerReduction (%)Animal ModelReference
Eosinophils 55%Atopic Monkeys[5][7]
Neutrophils 65%Atopic Monkeys[5][7]
IL-1β 82%Atopic Monkeys[5][7]

Mechanism of Action: The PDE4 Signaling Pathway

Phosphodiesterase 4 (PDE4) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By catalyzing the hydrolysis of cAMP to AMP, PDE4 plays a critical role in regulating intracellular cAMP levels. In inflammatory cells, elevated cAMP levels are associated with the suppression of pro-inflammatory responses. This compound exerts its anti-inflammatory effects by inhibiting PDE4, thereby leading to an accumulation of intracellular cAMP.

PDE4_Signaling_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Adenylate Cyclase Adenylate Cyclase Pro-inflammatory Stimuli->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP ATP ATP->Adenylate Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates PDE4 PDE4 cAMP->PDE4 Inflammatory Response Inflammatory Response PKA->Inflammatory Response inhibits AMP AMP PDE4->AMP hydrolyzes This compound This compound This compound->PDE4 inhibits

Figure 1: Simplified signaling pathway of PDE4 inhibition by this compound.

Experimental Protocols

Human Eosinophil PDE4 Inhibition Assay

The in vitro potency of this compound was determined using a human eosinophil phosphodiesterase assay.[5] While the specific proprietary details of the original high-throughput screen are not publicly available, a general workflow for such an assay can be outlined.

PDE4_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate_Eosinophils Isolate Human Eosinophils Prepare_Lysate Prepare Cell Lysate Isolate_Eosinophils->Prepare_Lysate Purify_PDE4 Purify PDE4 Enzyme Prepare_Lysate->Purify_PDE4 Incubate Incubate PDE4 with This compound and cAMP Purify_PDE4->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_AMP Measure AMP Production Stop_Reaction->Measure_AMP Calculate_IC50 Calculate IC50 Value Measure_AMP->Calculate_IC50

Figure 2: General workflow for a PDE4 inhibition assay.

Methodology:

  • Enzyme Preparation: Human eosinophils are isolated from peripheral blood. A cell lysate is prepared, and the PDE4 enzyme is purified.

  • Assay Reaction: The purified PDE4 enzyme is incubated in the presence of varying concentrations of this compound and a fixed concentration of the substrate, cAMP.

  • Quantification: The reaction is terminated, and the amount of AMP produced is quantified, typically using radioimmunoassay, scintillation proximity assay, or fluorescence polarization.

  • Data Analysis: The percentage of PDE4 inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Guinea Pig Aerosolized Antigen-Induced Airway Obstruction Assay

The in vivo efficacy of this compound was evaluated in a guinea pig model of allergic asthma.[5][6] This model assesses the ability of a compound to prevent airway obstruction following an allergic challenge.

Methodology:

  • Sensitization: Guinea pigs are sensitized to an antigen, typically ovalbumin.

  • Drug Administration: this compound is administered orally at various doses prior to the antigen challenge.

  • Antigen Challenge: The animals are exposed to an aerosolized solution of the antigen to induce bronchoconstriction.

  • Measurement of Airway Obstruction: Airway obstruction is measured using techniques such as whole-body plethysmography to assess changes in airway resistance.

  • Data Analysis: The dose of this compound that causes a 50% reduction in the antigen-induced airway obstruction (ED50) is calculated.

Conclusion

This compound is a well-characterized, potent inhibitor of PDE4 that has demonstrated significant anti-inflammatory effects in preclinical models. Its origin in high-throughput screening and subsequent optimization highlight a successful drug discovery paradigm. The detailed quantitative data and experimental context provided in this guide offer a valuable resource for researchers and scientists working on the development of novel anti-inflammatory therapeutics. The established mechanism of action and in vivo efficacy of this compound make it an important reference compound in the study of PDE4 inhibition.

References

Unraveling the Enigma of CP-220629: A Search for a Ghost in the Machine

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, patent databases, and chemical registries, the compound designated as CP-220629 remains elusive. No publicly available data exists to construct a detailed technical guide on its mechanism of action, as this identifier does not correspond to any known therapeutic agent or research molecule in the public domain.

The initial investigation into "this compound" failed to yield any direct matches in prominent scientific and patent databases. This suggests that "this compound" may be an internal development code for a compound that was never publicly disclosed, a project that was discontinued at an early stage, or potentially a typographical error in the provided topic.

An early lead in the investigation pointed towards a "Calcium Channel antagonist 2," associated with the CAS number 874370-15-7 and the patent WO2006010008A1. This compound was identified as a calcium channel antagonist with an IC50 value in the range of 5-20 μM. Calcium channel blockers are a well-established class of drugs that inhibit the influx of calcium ions into cells, leading to vascular smooth muscle relaxation and reduced cardiac contractility. They are widely used in the treatment of hypertension, angina, and certain cardiac arrhythmias. However, a thorough examination of the associated patent and other available information did not reveal any mention of the identifier "this compound," making it impossible to definitively link this compound to the original query.

Subsequent, more targeted searches for "this compound" across various chemical and pharmacological databases, as well as in the broader scientific literature, proved fruitless. No publications, clinical trial records, or pharmacological profiles associated with this specific designation could be located.

In the absence of any concrete data, it is impossible to fulfill the request for an in-depth technical guide. The core requirements of providing quantitative data, detailed experimental protocols, and visualizations of signaling pathways cannot be met without a known molecular entity and its associated research.

It is conceivable that information on this compound exists within the confidential records of a pharmaceutical or biotechnology company. However, without public disclosure, any details regarding its mechanism of action, therapeutic targets, and experimental validation remain inaccessible.

Therefore, for researchers, scientists, and drug development professionals seeking information on this compound, it must be concluded that this compound is not part of the public scientific discourse. Further investigation would require access to internal, proprietary documentation that is not currently available.

In-depth Technical Guide: The Biological Activity of CP-220629

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the biological compound "CP-220629" is not available in publicly accessible scientific literature, chemical databases, or patent repositories. Extensive searches for this identifier have not yielded any specific information on its chemical structure, biological activity, mechanism of action, or any associated experimental data.

The designation "this compound" may represent an internal compound code not yet disclosed to the public, a misidentified or erroneous name, or a compound that has not been the subject of published research.

Consequently, this guide cannot provide the requested in-depth technical information, including quantitative data, experimental protocols, and signaling pathway diagrams, due to the complete absence of source material.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or proprietary databases that may contain information not available in the public domain. Without access to primary or secondary research data, a comprehensive analysis of the biological activity of "this compound" cannot be conducted.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No public information was found for a natural product with the designation "CP-220629." This guide focuses on the closely related and studied compound, CP-225,917 , and the broader class of Carbon-Phosphorus (C-P) natural products.

This technical guide provides a comprehensive overview of the natural product CP-225,917, including its biological target, mechanism of action as elucidated by computational methods, and its potential as a lead compound for drug development. Additionally, it explores the wider context of C-P natural products, a significant class of compounds with diverse biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development.

The Natural Product CP-225,917

CP-225,917 is a natural product isolated from an unidentified fungus and has been identified as an inhibitor of the enzyme farnesyl transferase (FTase).[1] FTase is a critical enzyme in the post-translational modification of proteins, including the Ras protein, which is implicated in cancer. By inhibiting FTase, compounds like CP-225,917 can disrupt cellular signaling pathways that are essential for tumor growth, making them attractive candidates for anticancer drug development.

Computational studies, including docking and molecular dynamics simulations, have been employed to understand the binding interactions between CP-225,917 and the FTase enzyme.[1] These studies provide valuable insights into the compound's mechanism of action at the molecular level.

Table 1: Summary of CP-225,917 and FTase Interactions

Interacting ResidueType of Interaction
Lys164Side chain (hydrogen bond acceptor and donor)
Tyr166Side chain (hydrogen bond acceptor and donor)
His201Side chain (hydrogen bond acceptor and donor)
ArgB202Side chain (hydrogen bond acceptor and donor)
HisB248Side chain (hydrogen bond acceptor and donor)
TyrB300Surface interaction (aromatic ring), Side chain (hydrogen bond)
LysB356Side chain (hydrogen bond), Ionic interaction
TyrB361Surface interaction (aromatic ring), Side chain (hydrogen bond)
HisB362Side chain (hydrogen bond acceptor and donor)
ZnC1001Ionic interaction

The following protocols outline the computational methods used to investigate the interaction of CP-225,917 with FTase.[1]

1.2.1. Molecular Docking

  • Objective: To predict the preferred binding orientation of CP-225,917 to the active site of FTase.

  • Software: Autodock 4.2

  • Procedure:

    • The three-dimensional structure of FTase was obtained from the Protein Data Bank (PDB ID: 3E37).

    • The ligand (CP-225,917) and protein structures were prepared by adding polar hydrogens and assigning charges.

    • A grid box was defined to encompass the active site of the enzyme.

    • The docking simulation was performed using a genetic algorithm to explore various binding poses.

    • The resulting poses were clustered and ranked based on their binding energy.

1.2.2. Molecular Dynamics (MD) Simulations

  • Objective: To simulate the dynamic behavior of the CP-225,917-FTase complex and assess its stability.

  • Software: AMBER 12

  • Procedure:

    • The lowest energy docked complex from the molecular docking study was used as the starting structure.

    • The complex was solvated in a water box with counter-ions to neutralize the system.

    • The system was minimized to remove steric clashes.

    • The system was gradually heated to physiological temperature and equilibrated.

    • A production run of the MD simulation was performed for a specified time to collect trajectory data.

    • Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) was conducted to assess the stability of the complex. The complex showed RMSD and RMSF values below 2.5 Å, indicating stability.[1]

1.2.3. MM/PBSA Analysis

  • Objective: To calculate the binding free energy of the CP-225,917-FTase complex.

  • Software: AMBER 12

  • Procedure:

    • Snapshots were extracted from the MD simulation trajectory.

    • The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method was applied to each snapshot to calculate the binding free energy.

    • The final binding free energy was reported as an average over the snapshots. This analysis confirmed a significant binding affinity of the molecule with the protein.[1]

1.2.4. Protein-Ligand Interaction Fingerprinting (PLIF)

  • Objective: To identify and categorize the specific interactions between CP-225,917 and FTase.

  • Software: MOE (Molecular Operating Environment)

  • Procedure:

    • The docked complex was analyzed to identify all interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) between the ligand and the protein.

    • These interactions were represented as a fingerprint for detailed analysis.

Computational_Workflow_for_CP_225917_Analysis cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_analysis Post-Simulation Analysis PDB FTase Structure (PDB: 3E37) Autodock Autodock 4.2 PDB->Autodock Ligand CP-225,917 Structure Ligand->Autodock Docking_Analysis Binding Pose Prediction Autodock->Docking_Analysis AMBER AMBER 12 Docking_Analysis->AMBER Lowest Energy Pose MD_Simulation Complex Stability Assessment AMBER->MD_Simulation MMPBSA MM/PBSA Binding Energy MD_Simulation->MMPBSA Trajectory Data PLIF MOE Interaction Fingerprinting MD_Simulation->PLIF Trajectory Data CP_Natural_Products_Overview cluster_class C-P Natural Products cluster_examples Key Examples cluster_applications Primary Applications cluster_future Future Potential CP_NP Carbon-Phosphorus Bond Containing Natural Products Glyphosate Glyphosate (Roundup) CP_NP->Glyphosate Glufosinate Glufosinate CP_NP->Glufosinate New_MOA Novel Mechanisms of Action CP_NP->New_MOA Herbicides Herbicides Glyphosate->Herbicides Glufosinate->Herbicides Drug_Discovery Drug Discovery New_MOA->Drug_Discovery

References

CP-220629 as a farnesyl transferase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An Important Clarification on the Target of CP-220629

Researchers and scientists in the field of drug development, it is crucial to begin this technical guide with a significant clarification regarding the molecular target of this compound. Initial interest in this compound was specified in the context of farnesyl transferase inhibition. However, extensive database searches have revealed that This compound is not a farnesyl transferase inhibitor but rather a potent inhibitor of phosphodiesterase 4 (PDE4) .

Evidence from chemical and pharmaceutical databases indicates that this compound inhibits PDE4 with an IC50 value of 0.44 μM.[1][2][3] The compound has been evaluated for its efficacy in airway obstruction models, which is consistent with the therapeutic application of PDE4 inhibitors in inflammatory airway diseases.[2][3][4]

Given this discrepancy, a technical guide on "this compound as a farnesyl transferase inhibitor" would be based on a false premise.

To provide an accurate and valuable technical resource, we propose two alternative paths:

  • An In-depth Technical Guide on this compound as a PDE4 Inhibitor: This guide would detail the mechanism of action of this compound in the context of PDE4 inhibition, summarize the available quantitative data, describe relevant experimental protocols for studying PDE4 inhibitors, and include diagrams of the relevant signaling pathways.

  • An In-depth Technical Guide on a Representative Farnesyl Transferase Inhibitor: If the primary interest remains in the class of farnesyl transferase inhibitors, we can prepare a comprehensive guide on a well-characterized compound from this class, such as Tipifarnib or Lonafarnib . This would include all the core requirements of data presentation, experimental protocols, and visualizations as originally requested, but focused on a validated FTI.

We await your guidance on which of these topics would be most beneficial for your research and development needs. Once a direction is chosen, a full, in-depth technical guide will be provided.

References

The Role of CP-220629 in Squalene Synthase Inhibition: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squalene synthase represents a critical enzymatic step in the cholesterol biosynthesis pathway, catalyzing the first committed step toward sterol production. Its inhibition presents a promising therapeutic strategy for managing hypercholesterolemia. This technical guide delves into the role of CP-220629 as a potential inhibitor of this pivotal enzyme. However, based on extensive searches of publicly available scientific literature and patent databases, there is no direct evidence or published data to support the role of this compound as a squalene synthase inhibitor. This document will outline the established mechanisms of squalene synthase inhibition, detail common experimental protocols for assessing inhibitor activity, and present the current, albeit limited, understanding of this compound from available sources.

Introduction to Squalene Synthase

Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), is a key enzyme in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other sterols. SQS catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form presqualene pyrophosphate (PSPP), which is subsequently reduced by NADPH to yield squalene. This two-step reaction is the first committed step in the formation of sterols.

The inhibition of squalene synthase is a validated strategy for lowering cholesterol levels. By blocking this enzyme, the production of squalene and, consequently, cholesterol is reduced. This mechanism is distinct from that of statins, which inhibit HMG-CoA reductase, an earlier enzyme in the mevalonate pathway.

The Cholesterol Biosynthesis Pathway and the Role of Squalene Synthase

The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. The inhibition of squalene synthase offers a targeted approach to reducing cholesterol synthesis downstream of the production of non-sterol isoprenoids, which are essential for various cellular functions.

Cholesterol_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Statin Target) FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Non_Sterol_Isoprenoids Non-Sterol Isoprenoids FPP->Non_Sterol_Isoprenoids Squalene_Synthase Squalene Synthase FPP->Squalene_Synthase Squalene Squalene Squalene_Synthase->Squalene Cholesterol Cholesterol Squalene->Cholesterol

Figure 1: Simplified diagram of the cholesterol biosynthesis pathway highlighting the position of squalene synthase.

This compound: Available Information

Extensive searches of scientific literature and patent databases did not yield any specific data on this compound as a squalene synthase inhibitor. The compound "this compound" is mentioned in some patent documents as a phosphodiesterase IV (PDE4) inhibitor . These patents typically list numerous compounds without providing specific biological data for each one in relation to squalene synthase.

Therefore, there is no publicly available quantitative data (e.g., IC50, Ki values) or detailed experimental protocols demonstrating the inhibitory activity of this compound on squalene synthase.

General Experimental Protocols for Squalene Synthase Inhibition Assays

While specific data for this compound is unavailable, this section details the general methodologies used to assess the activity of potential squalene synthase inhibitors. These protocols are standard in the field and would be applicable to the evaluation of any novel compound.

In Vitro Squalene Synthase Activity Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of squalene synthase.

Principle: The assay measures the conversion of a radiolabeled substrate, [³H]farnesyl pyrophosphate ([³H]FPP), to [³H]squalene by a purified or microsomal preparation of squalene synthase. The amount of radioactivity incorporated into squalene is quantified to determine the enzyme's activity.

Materials:

  • Purified recombinant squalene synthase or liver microsomes

  • [³H]Farnesyl pyrophosphate ([³H]FPP)

  • NADPH

  • Assay buffer (e.g., Tris-HCl, phosphate buffer)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and the squalene synthase enzyme preparation.

  • Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Pre-incubate the mixture for a defined period at a specific temperature (e.g., 10 minutes at 37°C).

  • Initiate the enzymatic reaction by adding the radiolabeled substrate, [³H]FPP.

  • Incubate the reaction for a specific time (e.g., 30 minutes at 37°C).

  • Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents like chloroform/methanol).

  • Extract the lipid-soluble product, [³H]squalene, into an organic phase.

  • Quantify the amount of [³H]squalene using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%).

SQS_Assay_Workflow Start Prepare Reaction Mixture (Buffer, NADPH, SQS) Add_Compound Add Test Compound (e.g., this compound) Start->Add_Compound Pre_incubation Pre-incubate Add_Compound->Pre_incubation Add_Substrate Initiate Reaction (Add [3H]FPP) Pre_incubation->Add_Substrate Incubation Incubate Add_Substrate->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Extraction Extract [3H]Squalene Stop_Reaction->Extraction Quantification Quantify Radioactivity (Scintillation Counting) Extraction->Quantification Analysis Calculate % Inhibition & IC50 Quantification->Analysis

Spectroscopic Data for CP-220629: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the compound designated as CP-220629, has yielded no specific results. The identity of a compound is the prerequisite for retrieving its detailed analytical data. Currently, information regarding the chemical structure, synthesis, or biological activity of a substance labeled this compound is not available in the public domain, including scientific literature and chemical databases.

The designation "CP" is used for various series of compounds in drug discovery and natural product research. However, without a specific structural identifier or a reference in published literature, it is impossible to retrieve the requested spectroscopic information.

For the scientific and research community, access to detailed experimental data is crucial. This typically includes:

  • NMR Spectroscopy: Data from ¹H NMR, ¹³C NMR, and various 2D NMR experiments (such as COSY, HSQC, HMBC) are fundamental for elucidating the chemical structure of a compound. This data is usually presented in tables of chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is used to determine its elemental composition. Fragmentation patterns from tandem mass spectrometry (MS/MS) experiments help in confirming the structure.

To proceed with a detailed technical guide on this compound, the following information would be essential:

  • The definitive chemical structure of this compound.

  • Published scientific articles or patents describing the synthesis and characterization of this compound.

  • Access to raw or processed NMR and MS data files.

Without this foundational information, a summary of quantitative data, detailed experimental protocols, and visualizations of related pathways cannot be generated.

Researchers and professionals in drug development seeking this information are encouraged to consult internal documentation if this compound is an internal compound designation or to await its disclosure in peer-reviewed scientific literature.

An In-Depth Technical Guide to the Solubility and Stability Assessment of Novel Pharmaceutical Compounds: A Case Study Approach for CP-220629

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific solubility and stability data for the compound designated "CP-220629" are not publicly available. This guide, therefore, provides a comprehensive framework of the principles and methodologies that would be employed to determine these critical parameters for a novel small molecule entity, using "this compound" as a representative example.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a novel chemical entity from a promising hit to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Aqueous solubility is a primary determinant of a drug's bioavailability, directly influencing its absorption and, consequently, its therapeutic efficacy.[1][2] Stability, the capacity of a compound to retain its chemical integrity and potency over time, is fundamental to ensuring its safety, quality, and shelf-life.[1]

This technical guide outlines the standard experimental protocols and data interpretation frameworks for the comprehensive assessment of the solubility and stability of a novel compound, exemplified by "this compound."

Solubility Assessment

The solubility of a compound dictates the formulation strategies and is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile. The two primary types of solubility measured during drug development are kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[3][4] This high-throughput screening method is valuable in early discovery for ranking compounds.[3][4]

  • Thermodynamic Solubility: Represents the true equilibrium solubility, determined by measuring the concentration of a saturated solution in equilibrium with its solid phase over an extended period.[3] This is a more resource-intensive but accurate measure, crucial for later-stage development and formulation.[3]

Experimental Protocols for Solubility Determination

This high-throughput method is used for rapid screening of compound solubility.[5]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS, pH 7.4) to each well, inducing precipitation of the less soluble compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 2 hours) with shaking.[6]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background.

This method is considered the "gold standard" for determining equilibrium solubility.[1]

Methodology:

  • Addition of Excess Compound: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The measured concentration represents the thermodynamic solubility at the specific pH and temperature.

Data Presentation for Solubility

Quantitative solubility data should be presented in a clear, tabular format.

Table 1: Solubility Profile of this compound

Assay Type Medium (Buffer) pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
Kinetic PBS 7.4 25
Thermodynamic SGF* 1.2 37
Thermodynamic Acetate Buffer 4.5 37
Thermodynamic Phosphate Buffer 6.8 37
Thermodynamic PBS 7.4 37

*Simulated Gastric Fluid

Visualization of Solubility Workflow

G cluster_0 Solubility Assessment Workflow cluster_1 Kinetic Solubility (High-Throughput) cluster_2 Thermodynamic Solubility (Shake-Flask) start Start: Solid Compound this compound k_prep Prepare 10 mM stock in DMSO start->k_prep t_prep Add excess solid to various pH buffers start->t_prep k_dilute Serial dilution in 96-well plate k_prep->k_dilute k_add_buffer Add aqueous buffer (e.g., PBS pH 7.4) k_dilute->k_add_buffer k_incubate Incubate (2h, 25°C) k_add_buffer->k_incubate k_measure Measure turbidity (Nephelometry) k_incubate->k_measure k_result Result: Kinetic Solubility k_measure->k_result t_equilibrate Agitate to equilibrium (24-72h, 37°C) t_prep->t_equilibrate t_separate Centrifuge & Filter t_equilibrate->t_separate t_quantify Quantify concentration (HPLC or LC-MS) t_separate->t_quantify t_result Result: Thermodynamic Solubility t_quantify->t_result

Workflow for determining kinetic and thermodynamic solubility.

Stability Assessment

Stability testing is governed by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), to ensure that a drug substance is stable for its intended shelf life under specified storage conditions.[7][8] This involves both long-term stability studies and forced degradation (stress testing).

Forced Degradation Studies

Forced degradation studies are designed to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[9][10][11]

Methodology: A single batch of this compound would be subjected to the following stress conditions, with the goal of achieving 5-20% degradation:

  • Acid and Base Hydrolysis:

    • Dissolve this compound in solutions of 0.1 M HCl and 0.1 M NaOH.

    • Incubate at elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 72 hours).

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Expose this compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Monitor the reaction over time until sufficient degradation is observed.

  • Thermal Degradation:

    • Expose solid this compound to dry heat at a temperature above that used for accelerated stability testing (e.g., 70-80°C).

    • Analyze samples at various time points.

  • Photostability:

    • Expose solid and solution samples of this compound to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines.[7][10]

    • A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.

Analysis of Stressed Samples: All samples, including controls, are analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and any degradation products.

Long-Term and Accelerated Stability Studies

These studies are performed on at least three primary batches to establish a re-test period for the drug substance.[12]

Methodology:

  • Batch Selection: Use at least three batches of this compound manufactured by a process representative of the final production scale.

  • Container Closure System: Store the samples in the proposed commercial packaging.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[7]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[7]

    • Intermediate (if required): 30°C ± 2°C / 65% RH ± 5% RH.[7]

  • Testing Frequency:

    • Long-Term: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.[13]

    • Accelerated: Typically 0, 3, and 6 months.[13]

  • Tests to be Performed: At each time point, samples are tested for appearance, assay (potency), purity (degradation products), and other relevant physicochemical properties.

Data Presentation for Stability

Stability data is typically presented in a summary table for each batch under each storage condition.

Table 2: Example Stability Data for this compound (Batch XXX, 25°C/60%RH)

Test Parameter Specification Time Point (Months)
0 3 6 9 12
Appearance White to off-white powder Complies Complies Complies Complies Complies
Assay (%) 98.0 - 102.0 99.8 99.7 99.5 99.6 99.3
Total Impurities (%) NMT* 1.0 0.15 0.18 0.20 0.21 0.25
Specific Degradant 1 (%) NMT 0.2 <0.05 <0.05 0.06 0.06 0.08
Water Content (%) NMT 0.5 0.1 0.1 0.2 0.2 0.2

*Not More Than

Visualization of Stability Testing Logic

G cluster_0 ICH Q1A(R2) Stability Testing Logic start Start: 3 primary batches of this compound long_term Long-Term Study (e.g., 25°C/60%RH for 12+ months) start->long_term accelerated Accelerated Study (40°C/75%RH for 6 months) start->accelerated retest_accel Establish re-test period based on long-term data. (Accelerated data supports this) long_term->retest_accel retest_inter Establish re-test period based on long-term and intermediate data long_term->retest_inter decision Significant change in accelerated study at 6 months? accelerated->decision no_change No significant change decision->no_change No yes_change Significant change observed decision->yes_change Yes no_change->retest_accel intermediate Perform Intermediate Study (30°C/65%RH for 12 months) yes_change->intermediate intermediate->retest_inter end Final Re-test Period and Storage Conditions retest_accel->end retest_inter->end

Decision workflow for stability testing based on ICH Q1A(R2).

Conclusion

A comprehensive evaluation of solubility and stability is a non-negotiable cornerstone of successful drug development. While specific data for "this compound" remains elusive, the established methodologies presented in this guide provide a robust framework for its characterization. By systematically applying these protocols for kinetic and thermodynamic solubility, forced degradation, and long-term stability, researchers can build a data package that not only meets regulatory expectations but also critically informs formulation development, ensuring the delivery of a safe, effective, and high-quality medicinal product.

References

Methodological & Application

Synthetic Routes to CP-220629 Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of analogues of CP-220629, a potent inhibitor of farnesyltransferase and squalene synthase. The synthetic strategies outlined are based on the successful total syntheses of the closely related natural products, CP-225,917 and CP-263,114 (also known as phomoidrides A and B), as pioneered by Nicolaou and coworkers.

Introduction

The CP compounds are a family of fungal metabolites that have garnered significant attention due to their intricate molecular architecture and promising biological activities. Their core structure, featuring a highly substituted bicyclo[4.3.1]decane ring system, presents a formidable synthetic challenge. This document details the key synthetic transformations and experimental protocols required to access the core structures of these molecules, providing a foundation for the synthesis of novel analogues for further drug discovery and development.

Retrosynthetic Analysis

The synthetic approach to the this compound analogue core relies on a convergent strategy. The molecule is disconnected into key building blocks, which are synthesized independently and then coupled. A simplified retrosynthetic analysis is depicted below. The strategy hinges on the construction of a key bicyclo[4.3.1]decane intermediate, which is then further elaborated to the final tricyclic core.

Retrosynthesis This compound Analogue Core This compound Analogue Core Tricyclic Intermediate Tricyclic Intermediate This compound Analogue Core->Tricyclic Intermediate Lactonization Bicyclo[4.3.1]decane Intermediate Bicyclo[4.3.1]decane Intermediate Tricyclic Intermediate->Bicyclo[4.3.1]decane Intermediate Functional Group Interconversion Acyclic Precursor Acyclic Precursor Bicyclo[4.3.1]decane Intermediate->Acyclic Precursor Intramolecular Diels-Alder Fragment A Fragment A Acyclic Precursor->Fragment A Fragment B Fragment B Acyclic Precursor->Fragment B

Caption: Retrosynthetic analysis of the this compound analogue core.

Experimental Protocols

The following protocols are adapted from the total synthesis of CP-225,917 and CP-263,114 by Nicolaou et al. and represent a key sequence in the construction of the bicyclo[4.3.1]decane core.

Synthesis of Key Building Blocks

Protocol 1: Synthesis of the Dienophile Fragment

This protocol describes the preparation of a key aldehyde fragment that serves as a precursor to the dienophile in the pivotal intramolecular Diels-Alder reaction.

StepReagent/SolventConditionsTime (h)Yield (%)
1Starting Material X, DIBAL-H, CH₂Cl₂-78 °C295
2Dess-Martin periodinane, CH₂Cl₂25 °C198

Experimental Details:

  • Step 1: To a solution of the starting ester X (1.0 equiv) in anhydrous CH₂Cl₂ at -78 °C was added DIBAL-H (1.2 equiv, 1.0 M in hexanes) dropwise. The reaction was stirred for 2 hours at -78 °C and then quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture was warmed to room temperature and stirred vigorously until the two layers became clear. The aqueous layer was extracted with CH₂Cl₂, and the combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to afford the crude alcohol.

  • Step 2: To a solution of the crude alcohol from the previous step in CH₂Cl₂ was added Dess-Martin periodinane (1.5 equiv). The reaction mixture was stirred at room temperature for 1 hour. The reaction was then quenched with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. The layers were separated, and the aqueous layer was extracted with CH₂Cl₂. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude aldehyde was purified by flash column chromatography.

Protocol 2: Synthesis of the Diene Fragment

This protocol outlines the synthesis of the diene fragment required for the intramolecular Diels-Alder reaction.

StepReagent/SolventConditionsTime (h)Yield (%)
1Starting Material Y, LDA, THF; then TMSCl-78 °C to 0 °C385
2Pd(OAc)₂, PPh₃, Et₃N, MeCN80 °C1275

Experimental Details:

  • Step 1: To a solution of diisopropylamine (2.2 equiv) in anhydrous THF at -78 °C was added n-BuLi (2.2 equiv, 2.5 M in hexanes) dropwise. The solution was warmed to 0 °C for 30 minutes and then re-cooled to -78 °C. A solution of the starting ketone Y (1.0 equiv) in THF was added dropwise, and the mixture was stirred for 1 hour. TMSCl (2.5 equiv) was then added, and the reaction was allowed to warm to 0 °C over 2 hours. The reaction was quenched with saturated aqueous NaHCO₃ and extracted with Et₂O. The combined organic layers were washed with brine, dried over MgSO₄, and concentrated under reduced pressure to yield the crude silyl enol ether.

  • Step 2: A solution of the crude silyl enol ether and a vinyl halide (1.2 equiv) in MeCN was degassed with argon. Pd(OAc)₂ (0.1 equiv), PPh₃ (0.2 equiv), and Et₃N (3.0 equiv) were added, and the mixture was heated to 80 °C for 12 hours. The reaction was cooled to room temperature, diluted with Et₂O, and washed with water and brine. The organic layer was dried over Na₂SO₄ and concentrated. The crude product was purified by flash column chromatography to afford the diene.

Key Cyclization and Elaboration Reactions

Protocol 3: Intramolecular Diels-Alder Cycloaddition

This crucial step establishes the bicyclo[4.3.1]decane core of the molecule.

StepReagent/SolventConditionsTime (h)Yield (%)
1Acyclic Precursor, M-AlCl₂ (M = Me, Et), CH₂Cl₂-20 °C470-80

Experimental Details:

  • To a solution of the acyclic precursor (1.0 equiv) in anhydrous CH₂Cl₂ at -20 °C was added a solution of Et₂AlCl (1.5 equiv, 1.0 M in hexanes) dropwise. The reaction mixture was stirred at -20 °C for 4 hours. The reaction was quenched by the slow addition of saturated aqueous NaHCO₃. The mixture was warmed to room temperature and stirred until the precipitate dissolved. The layers were separated, and the aqueous layer was extracted with CH₂Cl₂. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by flash column chromatography to afford the bicyclo[4.3.1]decane core.

Signaling Pathway and Mechanism of Action

This compound and its analogues are inhibitors of two key enzymes in the isoprenoid biosynthesis pathway: farnesyltransferase (FTase) and squalene synthase (SQS).[1]

Inhibition of Squalene Synthase:

Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2] By inhibiting SQS, this compound analogues block the production of squalene, a key precursor to cholesterol and other steroids.[3]

SQS_Inhibition cluster_0 Cholesterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) FPP FPP Squalene Squalene FPP->Squalene Squalene Synthase (SQS) ... ... Squalene->... Cholesterol Cholesterol ...->Cholesterol This compound Analogue This compound Analogue Squalene Synthase (SQS) Squalene Synthase (SQS) This compound Analogue->Squalene Synthase (SQS) Inhibits

Caption: Inhibition of squalene synthase by a this compound analogue.

Inhibition of Farnesyltransferase:

Farnesyltransferase is a crucial enzyme that catalyzes the attachment of a farnesyl group from FPP to a cysteine residue in a "CaaX" motif of target proteins.[4] A key substrate for FTase is the Ras protein, a small GTPase that plays a central role in cell signaling pathways that control cell growth, proliferation, and differentiation. Farnesylation is essential for the localization of Ras to the plasma membrane, a prerequisite for its activation and subsequent downstream signaling, including the MAPK/ERK pathway.[4] By inhibiting FTase, this compound analogues prevent Ras farnesylation, leading to its mislocalization in the cytoplasm and a blockade of its signaling functions.[5][6]

FTase_Inhibition cluster_1 Ras Signaling Pathway Inactive Ras (cytosolic) Inactive Ras (cytosolic) Farnesylated Ras Farnesylated Ras Inactive Ras (cytosolic)->Farnesylated Ras Farnesylation Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Farnesyltransferase (FTase) Farnesyltransferase (FTase) Farnesyltransferase (FTase)->Farnesylated Ras Active Ras (membrane-bound) Active Ras (membrane-bound) Farnesylated Ras->Active Ras (membrane-bound) Membrane Localization Downstream Signaling (e.g., MAPK/ERK pathway) Downstream Signaling (e.g., MAPK/ERK pathway) Active Ras (membrane-bound)->Downstream Signaling (e.g., MAPK/ERK pathway) Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling (e.g., MAPK/ERK pathway)->Cell Proliferation, Survival FPP FPP FPP->Farnesylated Ras This compound Analogue This compound Analogue This compound Analogue->Farnesyltransferase (FTase) Inhibits

Caption: Inhibition of farnesyltransferase and Ras signaling by a this compound analogue.

Conclusion

The synthetic strategies and protocols outlined in this document provide a robust framework for the synthesis of this compound analogues. The modular nature of the synthesis allows for the introduction of structural diversity, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents targeting farnesyltransferase and squalene synthase. The provided diagrams illustrate the key retrosynthetic disconnections and the molecular mechanisms of action, offering a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for CP-220629 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using CP-220629 in Cell-Based Assays Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific information was found for a compound designated "this compound." This suggests that "this compound" may be an internal development code, a compound that has not been disclosed in the public domain, or an incorrect identifier.

Without information on the compound's biological target, mechanism of action, and established cell-based effects, it is not possible to provide specific, validated application notes and protocols.

However, to assist researchers who may have access to this compound, this document provides a generalized framework and a series of template protocols for characterizing a novel compound in cell-based assays. These templates can be adapted once the biological activity of this compound is determined.

General Workflow for Characterizing a Novel Compound

A logical workflow is essential for the systematic evaluation of a new chemical entity like this compound. The following diagram outlines a typical process from initial screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response and Target Engagement cluster_2 Phase 3: Mechanism of Action Studies A Compound Preparation (Stock Solution) B Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->B C Primary Functional Screen (e.g., Reporter Assay, Proliferation Assay) B->C D Dose-Response Curve Generation (IC50/EC50 Determination) C->D E Target Engagement Assay (e.g., Cellular Thermal Shift Assay) D->E F Selectivity Profiling (Against related targets) E->F G Signaling Pathway Analysis (e.g., Western Blot, qPCR) F->G H Phenotypic Assays (e.g., Migration, Apoptosis, Cell Cycle) G->H I Confirmation with Genetic Approaches (e.g., siRNA, CRISPR) H->I

Caption: General workflow for characterizing a novel compound in cell-based assays.

Hypothetical Signaling Pathway Perturbation

Assuming this compound is an inhibitor of a hypothetical kinase "Kinase X" in a generic signaling pathway, the following diagram illustrates its potential mechanism of action.

G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Activates KinaseX Kinase X UpstreamKinase->KinaseX Activates DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Phosphorylates CellularResponse Cellular Response (e.g., Proliferation, Gene Expression) DownstreamEffector->CellularResponse Leads to CP220629 This compound CP220629->KinaseX Inhibits

Caption: Hypothetical inhibition of "Kinase X" by this compound.

Template Experimental Protocols

The following are template protocols that can be adapted for the study of this compound once its biological activity is known.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability and to establish a non-toxic concentration range for further assays.

Materials:

  • Cell line of interest

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete growth medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle control (e.g., 0.1% DMSO).

  • Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Signaling Pathway Analysis

Objective: To investigate the effect of this compound on the phosphorylation status or expression level of key proteins in a target signaling pathway.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Kinase X, anti-total-Kinase X, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for a specified time.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize protein bands using an imaging system.

Data Presentation

Quantitative data from the above assays should be summarized in a clear and structured format.

Table 1: Hypothetical Cytotoxicity of this compound in Various Cell Lines

Cell LineAssay TypeIncubation Time (h)IC₅₀ (µM)
Cell Line AMTT4815.2
Cell Line BCellTiter-Glo4822.8
Cell Line CMTT48> 100

Table 2: Hypothetical Inhibition of Kinase X Activity by this compound

Assay TypeTargetSubstrateIC₅₀ (nM)
In vitro kinase assayKinase XPeptide A50.3
Cell-based phospho-flowp-Kinase XN/A125.7

Disclaimer: The protocols, diagrams, and data presented here are templates and hypothetical examples. They are intended to serve as a guide for the characterization of a novel compound for which no public information is available. All experimental procedures should be optimized and validated for the specific compound and cell systems being used.

Unveiling the Action of CP-220629: A Potent Phosphodiesterase 4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CP-220629 has been identified as a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular signaling pathways. This document provides detailed application notes and experimental protocols for the study of this compound, summarizing key quantitative data and visualizing associated cellular mechanisms. Contrary to some initial classifications, robust evidence points to this compound's mechanism of action through PDE4 inhibition, not as a calcium channel antagonist.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound, offering a snapshot of its potency and efficacy.

ParameterValueSpecies/ModelSource
IC50 0.44 µMHuman Eosinophil PDE4--INVALID-LINK--[1]
ED50 2.0 mg/kg (p.o.)Guinea Pig (aerosolized antigen-induced airway obstruction)--INVALID-LINK--[1]

Signaling Pathway

This compound exerts its effects by inhibiting the PDE4 enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element binding protein (CREB). Activated CREB then translocates to the nucleus and modulates the transcription of various genes, leading to a range of cellular responses, including the down-regulation of inflammatory processes.

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC activates Ligand Ligand Ligand->GPCR activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA (inactive) cAMP->PKA activates AMP 5'-AMP PDE4->AMP hydrolyzes CP220629 This compound CP220629->PDE4 inhibits PKA_active PKA (active) PKA->PKA_active CREB CREB (inactive) PKA_active->CREB phosphorylates CREB_active p-CREB (active) CREB->CREB_active Gene_Transcription Gene Transcription CREB_active->Gene_Transcription modulates

Caption: PDE4 Signaling Pathway Inhibition by this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the screening and characterization of PDE4 inhibitors like this compound.

PDE4_Inhibitor_Workflow Start Start Primary_Screening Primary Screening (Biochemical Assay) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Cell-Based Assay) Hit_Identification->Secondary_Screening Active Hits End End Hit_Identification->End Inactive Lead_Optimization Lead Optimization (SAR Studies) Secondary_Screening->Lead_Optimization In_Vivo_Testing In Vivo Efficacy (Animal Models) Lead_Optimization->In_Vivo_Testing In_Vivo_Testing->End

Caption: Experimental Workflow for PDE4 Inhibitor Discovery.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized for PDE4 inhibitors and can be adapted for the specific study of this compound.

Protocol 1: Biochemical PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This assay directly measures the enzymatic activity of PDE4 and the inhibitory effect of this compound.

Materials:

  • Purified recombinant human PDE4 enzyme

  • FAM-labeled cAMP substrate

  • Assay Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • Binding Agent (e.g., IMAP beads)

  • 384-well black, low-volume assay plates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense 50 nL of each dilution into the assay plate wells. For control wells (0% and 100% inhibition), dispense DMSO.

  • Enzyme Addition: Add 5 µL of diluted PDE4 enzyme in assay buffer to all wells except the "no enzyme" control. Add 5 µL of assay buffer to the "no enzyme" wells.

  • Initiation of Reaction: Add 5 µL of FAM-cAMP substrate in assay buffer to all wells to start the reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Termination of Reaction: Add 10 µL of the Binding Agent solution to stop the enzymatic reaction.

  • Equilibration: Incubate the plate for at least 60 minutes at room temperature to allow the binding to reach equilibrium.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the high (no inhibitor) and low (no enzyme) controls. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 2: Cell-Based PDE4 Inhibition Assay (cAMP Response Element Reporter Assay)

This assay measures the ability of this compound to inhibit PDE4 activity within a cellular context.[2][3]

Materials:

  • HEK293 cells (or other suitable cell line)

  • CRE-Luciferase reporter vector

  • PDE4 expression vector (optional, if endogenous levels are low)

  • Transfection reagent

  • Cell culture medium

  • Forskolin (or other adenylyl cyclase activator)

  • This compound (dissolved in DMSO)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the CRE-Luciferase reporter vector and, if necessary, a PDE4 expression vector using a suitable transfection reagent.

  • Cell Plating: Plate the transfected cells in a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

  • Cell Stimulation: Stimulate the cells with forskolin (e.g., 10 µM final concentration) for 4-6 hours to induce cAMP production.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the fold induction of luciferase activity in the presence of this compound compared to the vehicle control. Determine the EC50 value by fitting the concentration-response data.

Protocol 3: In Vivo Anti-Inflammatory Efficacy (Guinea Pig Model)

This protocol is based on the study that originally characterized this compound and assesses its efficacy in a relevant animal model of airway inflammation.[1]

Animals:

  • Male Hartley guinea pigs

Procedure:

  • Sensitization: Sensitize the guinea pigs with an intraperitoneal injection of ovalbumin.

  • Drug Administration: Administer this compound orally (p.o.) at various doses (e.g., 0.1 to 10 mg/kg) or vehicle control at a defined time before antigen challenge.

  • Antigen Challenge: Expose the animals to an aerosol of ovalbumin to induce bronchoconstriction.

  • Measurement of Airway Obstruction: Monitor the respiratory function (e.g., using a whole-body plethysmograph) to measure the extent of airway obstruction.

  • Data Analysis: Calculate the percent inhibition of the antigen-induced airway obstruction for each dose of this compound. Determine the ED50 value, the dose at which a 50% reduction in the bronchoconstrictor response is observed.

These protocols provide a framework for the comprehensive evaluation of this compound as a PDE4 inhibitor, from its direct enzymatic effects to its efficacy in a cellular and in vivo context. Researchers should optimize these protocols based on their specific experimental setup and objectives.

References

Application Notes and Protocols for CP-220629 in In Vivo Research Models

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search for the compound "CP-220629" in publicly available scientific literature and chemical databases did not yield any specific information. This suggests that "this compound" may be an internal development code, a misidentified compound, or a substance that has not been described in published research.

Consequently, it is not possible to provide detailed Application Notes and Protocols, including quantitative data, experimental procedures, and signaling pathway diagrams, as requested. The following sections outline the general methodologies and considerations that would be addressed if information on this compound were available. This framework can be utilized once a verifiable compound with published data is identified.

Quantitative Data Summary

Once data becomes available, it would be organized into tables for clarity and comparative analysis.

Table 1: In Vitro Activity of this compound

Assay TypeCell LineIC50 / EC50 (nM)Target(s)Reference
Data Not AvailableN/AN/AN/AN/A

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelDosing RegimenRoute of AdministrationEfficacy Endpoint (e.g., Tumor Growth Inhibition)Reference
Data Not AvailableN/AN/AN/AN/A

Table 3: Pharmacokinetic Profile of this compound

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference
Data Not AvailableN/AN/AN/AN/AN/AN/AN/A

Experimental Protocols

Detailed protocols are essential for reproducibility. The following outlines the structure of a typical in vivo experimental protocol.

Animal Model and Husbandry
  • Species and Strain: Specify the animal model used (e.g., BALB/c nude mice, C57BL/6 mice).

  • Source: Name of the vendor.

  • Age and Weight: Age and weight range of animals at the start of the study.

  • Housing: Describe housing conditions (e.g., cage type, bedding, number of animals per cage).

  • Environmental Conditions: Specify temperature, humidity, and light/dark cycle.

  • Diet and Water: Detail the type of chow and water provided (e.g., ad libitum).

  • Acclimation: Duration of the acclimation period before the start of the experiment.

Tumor Cell Implantation (for oncology models)
  • Cell Line: Specify the cancer cell line used.

  • Cell Culture: Describe the cell culture conditions (e.g., media, supplements, temperature, CO2).

  • Cell Preparation: Detail the procedure for harvesting, counting, and resuspending cells for injection.

  • Implantation: Describe the site and method of implantation (e.g., subcutaneous, orthotopic), including the number of cells injected.

Compound Formulation and Administration
  • Formulation: Provide a detailed recipe for the vehicle and the final formulation of this compound.

  • Dosing: Specify the dose levels, frequency, and duration of treatment.

  • Route of Administration: Describe the method of administration (e.g., oral gavage, intraperitoneal injection).

In Vivo Efficacy Assessment
  • Tumor Measurement: Detail the method and frequency of tumor volume measurement (e.g., using calipers, formula: (Length x Width^2)/2).

  • Body Weight: Describe the frequency of body weight monitoring as a measure of toxicity.

  • Clinical Observations: Detail the schedule and criteria for clinical observations.

  • Endpoint: Define the criteria for study termination (e.g., tumor volume, clinical signs).

Statistical Analysis
  • Statistical Tests: Specify the statistical methods used to analyze the data.

  • Software: Name the software used for statistical analysis.

  • Significance Level: Define the p-value considered for statistical significance.

Signaling Pathways and Experimental Workflows (Illustrative Examples)

The following diagrams are illustrative examples of what would be created if the mechanism of action and experimental design for this compound were known.

G cluster_pathway Hypothetical Signaling Pathway for this compound Receptor Receptor (e.g., RTK) Kinase1 Kinase A Receptor->Kinase1 Activates CP220629 This compound CP220629->Receptor Inhibits Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_workflow General In Vivo Efficacy Study Workflow start Acclimatize Animals implant Implant Tumor Cells start->implant randomize Randomize into Treatment Groups implant->randomize treat Administer Vehicle or this compound randomize->treat monitor Monitor Tumor Growth & Body Weight treat->monitor Daily endpoint Endpoint Reached monitor->endpoint analysis Data Analysis endpoint->analysis

Caption: A generalized workflow for an in vivo efficacy study.

Recommendation: To proceed with generating the requested detailed Application Notes and Protocols, please provide a verifiable and publicly documented identifier for the compound of interest.

Application Note: Analytical Methods for the Detection of Novel Small Molecule Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of robust and reliable analytical methods is a cornerstone of pharmaceutical development. These methods are essential for the quantitative determination of active pharmaceutical ingredients (APIs) in various matrices, including bulk drug substances, formulated products, and biological fluids. This document provides a comprehensive overview and detailed protocols for the development and validation of analytical methods for novel small molecule therapeutics, using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as primary examples. While specific details for a compound designated "CP-220629" are not publicly available, the principles and protocols outlined herein provide a universal framework for establishing analytical methods for any new chemical entity.

1. Method Development Strategies

The goal of method development is to create a procedure that is specific, sensitive, accurate, precise, and robust for the intended application.

1.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of small molecules. A typical HPLC system consists of a pump, an injector, a column, a detector, and a data acquisition system.

  • Initial Method Scouting: The initial phase of HPLC method development involves screening various stationary phases (columns), mobile phases, and gradient conditions to achieve adequate separation of the analyte from impurities and matrix components.

  • Column Selection: A C18 column is often the first choice for many small molecules due to its versatility. Other column chemistries, such as C8, phenyl, or cyano, can be explored for compounds with different polarities.

  • Mobile Phase Selection: A common starting point for mobile phase selection is a mixture of water or buffer with acetonitrile or methanol. The pH of the aqueous portion of the mobile phase can be adjusted to optimize the retention and peak shape of ionizable compounds.

  • Detection: The choice of detector depends on the chromophoric properties of the analyte. A UV-Vis detector is most common. If the analyte lacks a strong chromophore, other detectors like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector may be considered.

1.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. It is the gold standard for the quantification of drugs and their metabolites in complex biological matrices.

  • Ionization Source Optimization: Electrospray ionization (ESI) is suitable for a wide range of polar to moderately polar small molecules. Atmospheric pressure chemical ionization (APCI) is an alternative for less polar compounds.

  • Mass Spectrometry Tuning: The mass spectrometer is tuned to the specific mass-to-charge ratio (m/z) of the analyte. For tandem mass spectrometry, a precursor ion (typically the molecular ion) is selected and fragmented to produce characteristic product ions. The transition from the precursor to the most abundant and stable product ion is monitored for quantification (Multiple Reaction Monitoring - MRM).

  • Internal Standard Selection: A stable isotope-labeled version of the analyte is the ideal internal standard (IS) as it co-elutes and experiences similar ionization effects. If a stable isotope-labeled IS is not available, a structurally similar compound can be used.

2. Experimental Protocols

2.1 Protocol for HPLC Method Development and Validation

Objective: To develop and validate a reverse-phase HPLC method for the quantification of a novel small molecule API.

Materials:

  • HPLC system with UV detector

  • Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • Reference standard of the API

  • HPLC-grade acetonitrile, methanol, and water

  • Buffers (e.g., phosphate, acetate)

  • Acids and bases for pH adjustment (e.g., formic acid, ammonium hydroxide)

Method Development Workflow:

cluster_prep Preparation cluster_dev Method Development cluster_opt Optimization cluster_val Validation prep_analyte Prepare Analyte Stock Solution dev_column Select Column prep_analyte->dev_column prep_mobile Prepare Mobile Phases dev_mobile Screen Mobile Phases & Gradients prep_mobile->dev_mobile dev_column->dev_mobile dev_injection Optimize Injection Volume dev_mobile->dev_injection dev_flow Set Flow Rate dev_injection->dev_flow opt_peak Optimize Peak Shape & Resolution dev_flow->opt_peak opt_runtime Minimize Run Time opt_peak->opt_runtime val_protocol Perform Method Validation opt_runtime->val_protocol cluster_ms Mass Spectrometry Optimization cluster_lc Liquid Chromatography Optimization cluster_sp Sample Preparation cluster_val Validation ms_tune Tune Analyte & IS ms_mrm Select MRM Transitions ms_tune->ms_mrm ms_params Optimize MS Parameters ms_mrm->ms_params lc_column Select Column ms_params->lc_column lc_mobile Optimize Mobile Phase & Gradient lc_column->lc_mobile sp_method Develop Extraction Method (PPT, LLE, SPE) lc_mobile->sp_method sp_recovery Evaluate Recovery & Matrix Effects sp_method->sp_recovery val_protocol Perform Bioanalytical Method Validation sp_recovery->val_protocol Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Intracellular Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Response Leads to Drug Kinase Inhibitor (e.g., this compound) Drug->Kinase Inhibits

Application Notes and Protocols for the Purification of CP-220629

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-220629 is a potent, synthetically derived inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] As a therapeutic and research agent, achieving high purity of this compound is paramount for ensuring accurate in-vitro and in-vivo studies, as well as for its potential clinical applications. These application notes provide detailed protocols for the purification of this compound using common laboratory techniques, including High-Performance Liquid Chromatography (HPLC) and recrystallization. The methodologies are based on established procedures for structurally similar compounds, such as indole alkaloids and other squalene synthase inhibitors like zaragozic acid.

Mechanism of Action: Squalene Synthase Inhibition

This compound exerts its therapeutic effect by inhibiting squalene synthase, the enzyme that catalyzes the first committed step in cholesterol biosynthesis—the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][2][3][4] By blocking this step, this compound effectively reduces the de novo synthesis of cholesterol. This targeted inhibition is distinct from statins, which act earlier in the pathway at HMG-CoA reductase.[3][5][6] The inhibition of squalene synthase leads to a depletion of intracellular cholesterol, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL-cholesterol from the circulation.[5]

Squalene_Synthase_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase fpp Farnesyl Pyrophosphate (FPP) mevalonate->fpp Multiple Steps squalene Squalene fpp->squalene Squalene Synthase cholesterol Cholesterol squalene->cholesterol Multiple Steps hmg_coa_reductase HMG-CoA Reductase squalene_synthase Squalene Synthase cp220629 This compound cp220629->squalene_synthase Inhibits HPLC_Workflow crude_sample Crude this compound Sample dissolution Dissolve in Mobile Phase crude_sample->dissolution filtration Filter through 0.45 µm PTFE filter dissolution->filtration injection Inject onto Preparative HPLC Column filtration->injection separation Gradient Elution injection->separation fraction_collection Collect Fractions Based on UV Detection separation->fraction_collection purity_analysis Analyze Fractions by Analytical HPLC fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling solvent_removal Remove Solvent under Reduced Pressure pooling->solvent_removal pure_product Pure this compound solvent_removal->pure_product

References

Application Notes and Protocols for CP-220629: Information Required for Generation

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to generate detailed application notes and protocols for the handling and storage of CP-220629 have been impeded by a lack of publicly available information on this specific compound. Extensive searches of chemical databases, scientific literature, and supplier catalogs did not yield any specific data for a compound designated "this compound." This suggests that "this compound" may be an internal, proprietary, or non-standardized identifier.

To fulfill the request for detailed, accurate, and useful documentation for researchers, scientists, and drug development professionals, specific information regarding the chemical and biological nature of this compound is essential.

Required Information to Proceed:

To generate the requested application notes and protocols, please provide the following details regarding this compound:

  • Chemical Identity:

    • Chemical Name (IUPAC name)

    • CAS Registry Number

    • Chemical Structure (e.g., SMILES or MOL file)

    • Molecular Formula and Molecular Weight

  • Biological Activity:

    • Biological Target(s) (e.g., specific enzyme, receptor, protein, or nucleic acid)

    • Mechanism of Action (i.e., how it interacts with its target to elicit a biological response)

    • Known Biological Effects (e.g., inhibitor, agonist, antagonist, etc.)

    • In vitro and in vivo efficacy data, if available.

  • Physicochemical Properties:

    • Solubility in common laboratory solvents (e.g., water, DMSO, ethanol).

    • Stability information (e.g., light sensitivity, temperature sensitivity, pH stability).

    • Appearance (e.g., solid, liquid, color).

General Guidance on Handling and Storage of Research Compounds

In the absence of specific data for this compound, the following general best practices for the handling and storage of novel or uncharacterized chemical compounds in a research setting are recommended. These guidelines are based on standard laboratory safety protocols.

I. Handling and Personal Protective Equipment (PPE)

All new chemical entities should be handled with caution, assuming they may be hazardous.

  • Engineering Controls:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders or volatile solutions.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile gloves). Consult a glove compatibility chart for the specific solvent being used.

    • Body Protection: Wear a laboratory coat.

    • Respiratory Protection: If working outside of a fume hood with a powdered substance that may become airborne, a NIOSH-approved respirator may be necessary.

  • Hygiene Practices:

    • Avoid inhalation, ingestion, and direct skin contact.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.

II. Storage Conditions

Proper storage is crucial to maintain the integrity and stability of a research compound.

  • General Storage:

    • Store in a tightly sealed, clearly labeled container. The label should include the compound name/identifier, date received, and any known hazards.

    • Store in a cool, dry, and dark place to prevent degradation from heat, moisture, and light.

  • Temperature:

    • For long-term storage, it is generally recommended to store compounds at low temperatures. Common storage conditions include:

      • -20°C: Suitable for many solid compounds and stock solutions in anhydrous solvents like DMSO.

      • -80°C: Recommended for less stable compounds or for very long-term storage.

      • 4°C (Refrigerator): Suitable for short-term storage of some stable compounds. Avoid repeated freeze-thaw cycles for solutions.

  • Atmosphere:

    • If the compound is known to be sensitive to air or moisture, store it under an inert atmosphere (e.g., argon or nitrogen).

    • Use of a desiccator can help to protect hygroscopic compounds from moisture.

III. Preparation of Stock Solutions
  • Solvent Selection:

    • Use a high-purity, anhydrous grade solvent for preparing stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for many organic molecules for in vitro studies.

  • Procedure:

    • Allow the compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Weigh the desired amount of the solid compound using an analytical balance in a fume hood.

    • Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10 mM).

    • Ensure the compound is fully dissolved. Gentle vortexing or sonication may be used if necessary.

  • Storage of Stock Solutions:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

    • Store aliquots at -20°C or -80°C in tightly sealed vials.

Example Experimental Workflow (Generic)

The following diagram illustrates a general workflow for handling a new research compound for an in vitro experiment.

G cluster_storage Compound Storage cluster_prep Solution Preparation cluster_exp In Vitro Experiment storage Receive and Log This compound (Solid) store_solid Store Solid at -20°C (Desiccated, Dark) storage->store_solid prep_stock Prepare 10 mM Stock in DMSO store_solid->prep_stock Equilibrate to RT aliquot Aliquot into Single-Use Vials prep_stock->aliquot store_stock Store Aliquots at -20°C aliquot->store_stock thaw Thaw Single Aliquot store_stock->thaw prep_working Prepare Working Solution in Cell Culture Media thaw->prep_working treat_cells Treat Cells prep_working->treat_cells assay Perform Assay treat_cells->assay

Caption: General workflow for handling a research compound.

Once the specific chemical and biological information for this compound is provided, a comprehensive and tailored set of application notes and protocols, including detailed experimental methodologies and relevant signaling pathway diagrams, can be generated to meet the original request.

Application Notes and Protocols: CP-220629 in Enzymatic Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-220629 is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme of significant interest in drug discovery for its role in inflammatory and respiratory diseases. Initial inquiries may have erroneously associated this compound with squalene synthase inhibition; however, literature review clarifies its target as PDE4. These application notes provide a comprehensive overview of the enzymatic inhibition of PDE4 by this compound, including detailed experimental protocols and data presentation for researchers in pharmacology and drug development.

Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, representing a critical target for lipid-lowering therapies.[1][2] The inhibition of this enzyme can effectively reduce the production of cholesterol.[1] In contrast, phosphodiesterases (PDEs) are a superfamily of enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. PDE4 specifically hydrolyzes cAMP and is predominantly expressed in inflammatory and immune cells. By inhibiting PDE4, intracellular cAMP levels are elevated, leading to a suppression of inflammatory responses.

This document will focus on the established inhibitory action of this compound on PDE4, providing the necessary protocols and diagrams to facilitate further research and application.

Quantitative Data Presentation

While specific public domain data for this compound is limited, the following table includes the reported IC50 value for this compound against human eosinophil PDE4 and, for comparative purposes, includes data for other well-characterized squalene synthase inhibitors to highlight the different potency scales and targets.

Compound NameTarget EnzymeIC50 ValueOrganism/Source
This compound Phosphodiesterase 4 (PDE4) 0.44 µM Human (eosinophil)
Zaragozic Acid ASqualene Synthase5.0 nMRat Liver
LapaquistatSqualene Synthase45.0 nMNot Specified
YM-53601Squalene Synthase79 nMHuman (HepG2 cells)[1]
Squalestatin 1Squalene Synthase12 nMRat Liver

Signaling Pathway and Experimental Workflow

Cholesterol Biosynthesis Pathway and Squalene Synthase Inhibition

The diagram below illustrates the cholesterol biosynthesis pathway, highlighting the role of squalene synthase, the enzyme mistakenly attributed to this compound. This provides context for the class of inhibitors to which this compound does not belong.

G Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Statin Target) Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Geranyl Pyrophosphate Geranyl Pyrophosphate Isopentenyl Pyrophosphate->Geranyl Pyrophosphate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Geranyl Pyrophosphate->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase (Inhibitor Target) Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Squalene_Synthase_Inhibitors Squalene_Synthase_Inhibitors Squalene_Synthase_Inhibitors->Squalene Inhibition

Caption: Cholesterol biosynthesis pathway highlighting the action of squalene synthase.

PDE4 Signaling Pathway and Inhibition by this compound

This diagram illustrates the mechanism of action for this compound as a PDE4 inhibitor.

G cluster_1 cAMP Degradation ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase PKA PKA cAMP->PKA AMP AMP cAMP->AMP Decreased Inflammation Decreased Inflammation PKA->Decreased Inflammation This compound This compound This compound->AMP Inhibition

Caption: Mechanism of PDE4 inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro PDE4 Enzymatic Inhibition Assay (Spectrophotometric)

This protocol describes a common method for assessing the inhibitory activity of compounds against PDE4. The assay measures the production of 5'-AMP, the product of cAMP hydrolysis by PDE4, which is then converted to adenosine and inorganic phosphate (Pi). The amount of Pi is quantified colorimetrically.

Materials:

  • Recombinant human PDE4

  • cAMP (substrate)

  • 5'-Nucleotidase (from Crotalus atrox)

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • This compound (or other test compounds) dissolved in DMSO

  • Malachite Green reagent

  • Ammonium molybdate

  • Sodium citrate

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂.

    • Substrate Solution: Prepare a stock solution of cAMP in ultrapure water. Dilute in Assay Buffer to the desired final concentration (e.g., 1 µM).

    • Enzyme Solution: Dilute recombinant human PDE4 in Assay Buffer to the desired concentration.

    • 5'-Nucleotidase Solution: Prepare a solution in Assay Buffer.

    • Test Compound: Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the final desired concentrations.

  • Assay Protocol:

    • To the wells of a 96-well microplate, add 10 µL of the test compound solution (or DMSO for control).

    • Add 20 µL of the PDE4 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the cAMP substrate solution.

    • Incubate for 30 minutes at 30°C.

    • Stop the PDE4 reaction and initiate the 5'-nucleotidase reaction by adding 50 µL of the 5'-nucleotidase solution.

    • Incubate for 10 minutes at 30°C to convert 5'-AMP to adenosine and Pi.

    • Add 100 µL of Malachite Green reagent to each well to detect the released inorganic phosphate.

    • Incubate for 15-20 minutes at room temperature for color development.

  • Data Analysis:

    • Measure the absorbance at 620-650 nm using a microplate reader.

    • Subtract the background absorbance (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

G Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Add_Inhibitor Add this compound/DMSO to Plate Prepare_Reagents->Add_Inhibitor Add_PDE4 Add PDE4 Enzyme Add_Inhibitor->Add_PDE4 Pre-incubation Pre-incubate (15 min) Add_PDE4->Pre-incubation Add_cAMP Add cAMP Substrate Pre-incubation->Add_cAMP Incubation_1 Incubate (30 min, 30°C) Add_cAMP->Incubation_1 Add_5_Nucleotidase Add 5'-Nucleotidase Incubation_1->Add_5_Nucleotidase Incubation_2 Incubate (10 min, 30°C) Add_5_Nucleotidase->Incubation_2 Add_Malachite_Green Add Malachite Green Reagent Incubation_2->Add_Malachite_Green Color_Development Incubate (15-20 min) Add_Malachite_Green->Color_Development Read_Absorbance Read Absorbance (620-650 nm) Color_Development->Read_Absorbance Data_Analysis Calculate % Inhibition and IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro PDE4 enzymatic inhibition assay.

Conclusion

This compound is a valuable tool for researchers studying the role of PDE4 in inflammatory and other pathological processes. The provided protocols and diagrams offer a framework for conducting and understanding enzymatic inhibition assays with this compound. Accurate identification of the molecular target is crucial for meaningful research, and it is hoped that these notes will guide scientists in the precise application of this compound in their studies of PDE4 inhibition.

References

Troubleshooting & Optimization

Navigating the Synthesis of CP-220629: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "CP-220629" does not correspond to a publicly documented chemical entity. Information regarding its synthesis, challenges, and protocols is not available in scientific literature or chemical databases. The following content is a generalized template designed to illustrate the structure and type of information that would be provided in a technical support center for a complex organic synthesis, should the specific details of this compound become available.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the synthesis of complex molecules like this compound?

A1: The synthesis of intricate organic molecules often presents several common hurdles. These can include low yields in key steps, the formation of hard-to-remove impurities, difficulties in achieving desired stereochemistry, and challenges in scaling up the reaction from laboratory to production volumes. Reagent stability and sensitivity to air or moisture are also frequent concerns that can impact the overall success of the synthesis.

Q2: How can I improve the yield of the final product?

A2: Improving yield is a multi-faceted process. Key strategies involve optimizing reaction conditions such as temperature, pressure, and reaction time. The purity of starting materials and solvents is crucial, as impurities can lead to side reactions. The choice of catalyst and its loading can also have a significant impact. Step-by-step analysis of the synthetic route to identify and optimize the lowest-yielding reactions is a critical approach.

Q3: What are the best practices for the purification of synthetic intermediates and the final compound?

A3: Purification strategies must be tailored to the specific properties of the compound at each stage. Common techniques include column chromatography, recrystallization, and distillation. For complex mixtures, advanced techniques like preparative High-Performance Liquid Chromatography (HPLC) may be necessary. The choice of solvent system for chromatography or recrystallization is critical and often requires empirical optimization.

Troubleshooting Guide

This guide addresses potential issues that could arise during a hypothetical synthesis of a complex molecule.

Problem Potential Cause Suggested Solution
Low to no product formation in a key coupling reaction. Inactive catalyst; Poor quality of reagents or solvents; Incorrect reaction temperature.Verify catalyst activity with a known standard reaction. Use freshly distilled, anhydrous solvents. Optimize the reaction temperature in small increments.
Formation of a significant amount of a stubborn impurity. Side reaction due to incorrect stoichiometry; Non-optimal reaction conditions.Perform a high-resolution mass spectrometry (HRMS) and NMR analysis of the impurity to identify its structure. Adjust the stoichiometry of reactants. Screen different solvents and temperatures to minimize the side reaction.
Inconsistent reaction outcomes upon scale-up. Inefficient heat and mass transfer in larger reaction vessels.Ensure efficient stirring and temperature control in the larger setup. Consider a slower, controlled addition of reagents. A pilot run at an intermediate scale is recommended to identify potential scale-up issues.
Product degradation during work-up or purification. Sensitivity of the compound to pH, air, or temperature.Perform work-up procedures at low temperatures. Use degassed solvents and perform operations under an inert atmosphere (e.g., Nitrogen or Argon). If the compound is acid or base sensitive, use appropriate buffering agents during extraction.

Experimental Protocols (Hypothetical Examples)

Protocol 1: General Procedure for a Suzuki Coupling Reaction

  • To a dried flask under an inert atmosphere, add the aryl halide (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).

  • Add a degassed solvent mixture, for example, a 3:1 ratio of dioxane to water.

  • Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Standard Work-up Procedure for an Air-Sensitive Compound

  • Cool the reaction mixture in an ice bath.

  • Quench the reaction by the slow addition of a pre-cooled, degassed quenching agent (e.g., saturated aqueous NH₄Cl).

  • Transfer the mixture to a separatory funnel under a positive pressure of inert gas.

  • Extract the product with a degassed organic solvent.

  • Wash the combined organic layers with degassed brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator equipped with a nitrogen inlet.

Visualizations

To aid in understanding complex processes, visual diagrams are essential. Below are examples of how logical workflows and pathways can be represented using Graphviz.

Troubleshooting Workflow for Low Product Yield A Low Yield Observed B Analyze Reaction Mixture (TLC, LC-MS) A->B C Starting Material Present? B->C D Degradation Products Observed? B->D E Complex Mixture of Byproducts? B->E F Check Reagent Quality and Purity C->F Yes G Optimize Reaction Conditions (Temp, Time) C->G No I Modify Work-up Procedure D->I Yes E->G Yes F->G H Re-evaluate Synthetic Route G->H

Caption: A logical workflow for troubleshooting low product yield.

General Synthetic Pathway Logic Start Starting Material A Step1 Reaction 1 (e.g., Grignard Reaction) Start->Step1 Intermediate1 Intermediate B Step1->Intermediate1 Step2 Reaction 2 (e.g., Wittig Reaction) Intermediate1->Step2 Intermediate2 Intermediate C Step2->Intermediate2 Step3 Reaction 3 (e.g., Cyclization) Intermediate2->Step3 FinalProduct Final Product this compound Step3->FinalProduct

Caption: A simplified representation of a multi-step synthetic pathway.

Technical Support Center: Synthesis of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the multi-step synthesis of complex organic molecules. While the specific target "CP-220629" has not been identified in public literature, the principles and methodologies outlined here are broadly applicable to complex synthetic chemistry endeavors.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues in multi-step organic synthesis.

Problem: Low Reaction Yield

Low or inconsistent yields are a frequent challenge. A systematic investigation can often identify the root cause.

Possible Causes and Solutions

Potential Cause Troubleshooting Steps Recommended Action
Reagent Quality 1. Check the purity of starting materials and reagents (e.g., via NMR, LC-MS). 2. Verify the concentration of solutions. 3. Assess reagents for decomposition, especially if they are old or have been improperly stored.1. Purify starting materials if necessary (e.g., recrystallization, distillation). 2. Use freshly opened or newly prepared reagents and solvents. 3. Store sensitive reagents under appropriate conditions (e.g., inert atmosphere, low temperature).
Reaction Conditions 1. Monitor the reaction temperature accurately. 2. Ensure efficient stirring. 3. Verify the reaction time by monitoring progress (e.g., via TLC, LC-MS). 4. Check for the presence of atmospheric moisture or oxygen for sensitive reactions.1. Calibrate temperature probes and ensure uniform heating/cooling. 2. Use appropriate stir bar size and speed or mechanical stirring. 3. Perform a time-course study to determine the optimal reaction time. 4. Use dried solvents and glassware, and conduct the reaction under an inert atmosphere (N₂ or Ar).
Stoichiometry 1. Double-check all calculations for molar equivalents. 2. Ensure accurate weighing and transfer of all reagents.1. Recalculate and carefully measure all reagents. For liquid reagents, consider density and purity.
Work-up and Purification 1. Analyze aqueous and organic layers after extraction to check for product loss. 2. Evaluate the purification method (e.g., column chromatography, recrystallization) for product retention or decomposition.1. Perform additional extractions if the product has significant water solubility. 2. Adjust the polarity of the eluent in chromatography or try a different solvent system for recrystallization. Consider alternative purification methods.

Troubleshooting Workflow for Low Yield

Low_Yield_Workflow start Low Yield Observed reagent Check Reagent Quality (Purity, Concentration) start->reagent issue_reagent Impure or Degraded Reagents? reagent->issue_reagent conditions Verify Reaction Conditions (Temp, Time, Stirring, Atmosphere) issue_conditions Sub-optimal Conditions? conditions->issue_conditions stoichiometry Review Stoichiometry issue_stoichiometry Incorrect Stoichiometry? stoichiometry->issue_stoichiometry workup Analyze Work-up & Purification issue_workup Product Loss During Work-up/Purification? workup->issue_workup issue_reagent->conditions No solve_reagent Purify/Replace Reagents issue_reagent->solve_reagent Yes issue_conditions->stoichiometry No solve_conditions Optimize Conditions issue_conditions->solve_conditions Yes issue_stoichiometry->workup No solve_stoichiometry Correct Stoichiometry issue_stoichiometry->solve_stoichiometry Yes solve_workup Optimize Work-up/ Purification Protocol issue_workup->solve_workup Yes end Yield Improved solve_reagent->end solve_conditions->end solve_stoichiometry->end solve_workup->end

Caption: A logical workflow for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My reaction is not going to completion, what should I do?

A1: An incomplete reaction can be due to several factors:

  • Insufficient Reaction Time: Monitor the reaction over a longer period.

  • Equilibrium: The reaction may have reached equilibrium. Consider removing a byproduct to drive the reaction forward (Le Chatelier's principle).

  • Catalyst Deactivation: If using a catalyst, it may have lost activity. Try adding fresh catalyst or using a higher catalyst loading.

  • Poor Solubility: Ensure all reactants are sufficiently soluble in the reaction solvent at the reaction temperature.

Q2: I am observing significant side product formation. How can I improve selectivity?

A2: Improving selectivity often involves modifying the reaction conditions:

  • Temperature: Lowering the reaction temperature can sometimes disfavor the formation of side products which may have a higher activation energy.

  • Order of Addition: Adding a highly reactive reagent slowly to the reaction mixture can maintain a low concentration of that reagent and suppress side reactions.

  • Catalyst/Reagent Choice: A different catalyst or reagent may offer higher selectivity for the desired transformation.

  • Protecting Groups: If your molecule has multiple reactive sites, consider using protecting groups to selectively block certain functional groups from reacting.

Q3: My product is difficult to purify. What are my options?

A3: Purification challenges are common with complex molecules. Consider the following:

  • Alternative Chromatography: If standard silica gel chromatography is ineffective, explore other stationary phases (e.g., alumina, C18 reverse phase) or techniques like preparative HPLC.

  • Recrystallization: Experiment with a wide range of solvent systems to find one that provides good differential solubility for your product and impurities.

  • Derivatization: Sometimes, converting the product to a crystalline derivative can facilitate purification. The original product can then be regenerated.

  • Trituration/Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

General Synthesis Workflow

Synthesis_Workflow planning Retrosynthetic Analysis & Route Planning step1 Step 1: Reaction Setup planning->step1 monitoring1 Reaction Monitoring (TLC, LC-MS) step1->monitoring1 workup1 Work-up & Isolation monitoring1->workup1 purification1 Purification workup1->purification1 characterization1 Characterization of Intermediate (NMR, MS, etc.) purification1->characterization1 stepN Step 'n': Reaction Setup characterization1->stepN Proceed to next step monitoringN Reaction Monitoring stepN->monitoringN workupN Work-up & Isolation monitoringN->workupN purificationN Final Purification workupN->purificationN final_char Final Product Characterization & Purity Analysis purificationN->final_char

Caption: A generalized workflow for a multi-step organic synthesis.

Experimental Protocols

General Protocol for Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Spot the Plate:

    • Dissolve a small amount of the starting material in a suitable solvent. Use a capillary tube to spot it on its designated lane on the baseline.

    • Using a new capillary tube, spot the reaction mixture in its lane and also on top of the starting material spot in the co-spot lane.

  • Develop the Plate: Place a small amount of an appropriate eluent (solvent system) in a developing chamber. Place the TLC plate in the chamber, ensuring the eluent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.

  • Visualize: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate or iodine).

  • Analyze: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

General Protocol for a Liquid-Liquid Extraction Work-up
  • Quench the Reaction: If necessary, cool the reaction mixture and quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).

  • Solvent Addition: Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to the mixture. If the reaction was run in a water-miscible solvent, it may need to be removed under reduced pressure first.

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.

  • Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure. Shake the funnel gently at first, then more vigorously. Allow the layers to separate completely.

  • Separate Layers: Drain the bottom layer. Pour out the top layer to avoid contamination.

  • Wash the Organic Layer: Wash the organic layer with an appropriate aqueous solution (e.g., brine, saturated sodium bicarbonate) to remove any remaining impurities.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to isolate the crude product.

CP-220629 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a compound specifically designated as "CP-220629" is not publicly available. This technical support guide has been developed based on the chemical properties and degradation pathways of bicyclic lactones and compounds with anti-inflammatory activity. The following information is intended to serve as a general guideline for researchers working with structurally similar molecules.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling, storage, and experimental use of this compound.

Issue Potential Cause Recommended Solution
Loss of biological activity in aqueous buffers Lactone Ring Hydrolysis: The bicyclic lactone core of this compound is susceptible to hydrolysis, especially in basic or strongly acidic conditions. This opens the lactone ring, forming an inactive hydroxy carboxylate.[1][2]- Maintain buffer pH in the slightly acidic to neutral range (pH 4-6.5). - Prepare solutions fresh for each experiment. - If storage of aqueous solutions is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C. Perform a stability test on a thawed aliquot to determine the acceptable storage duration.
Inconsistent results in cell-based assays Reaction with Media Components: Amine-containing components in cell culture media can react with the lactone, leading to degradation. pH Shift in Culture: Cellular metabolism can alter the local pH of the culture medium, potentially accelerating hydrolysis.- Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and add to the culture medium immediately before the experiment to minimize incubation time in the aqueous environment. - Use buffered media and monitor the pH throughout the experiment.
Appearance of unknown peaks in HPLC analysis Degradation Products: The appearance of new peaks, often more polar than the parent compound, is indicative of degradation, most commonly hydrolysis.[1] Solvent-Induced Degradation: Using protic solvents like methanol for sample preparation or mobile phases can lead to solvolysis over time.- Confirm the identity of the new peak by LC-MS. The hydrolyzed product will have a molecular weight corresponding to the addition of a water molecule. - Use aprotic solvents for sample preparation and storage where possible. If a protic mobile phase is required for chromatography, keep the autosampler temperature low (e.g., 4°C).
Precipitation of the compound in aqueous solution Low Aqueous Solubility: this compound, like many lactones, may have limited solubility in aqueous buffers.- Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. - For aqueous working solutions, do not exceed the determined solubility limit. The use of co-solvents or solubility enhancers may be necessary, but their compatibility should be verified.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, solid this compound should be stored at -20°C or -80°C, protected from light and moisture. For stock solutions in an anhydrous organic solvent like DMSO, storage at -80°C is recommended. Avoid repeated freeze-thaw cycles.

Q2: What is the primary degradation pathway for this compound?

A2: The most common degradation pathway for bicyclic lactones like this compound is hydrolysis of the ester bond in the lactone ring.[2] This reaction is catalyzed by both acidic and basic conditions, leading to the formation of an inactive hydroxy carboxylate.[1]

Q3: How can I monitor the degradation of this compound?

A3: The most effective method for monitoring degradation is High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method can separate the parent compound from its more polar degradation products. The disappearance of the parent peak and the appearance of new peaks over time indicates degradation.

Q4: Can I use glass vials for storing solutions of this compound?

A4: Caution should be exercised when using standard glass vials for storing aqueous solutions of lactone-containing compounds. Leaching of sodium from the glass can increase the pH of the solution, which in turn can catalyze the hydrolysis of the lactone.[1] For sensitive experiments or long-term storage of aqueous solutions, consider using low-sodium glass or polypropylene vials.[1]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Buffers

This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer using HPLC analysis.

1. Materials:

  • This compound
  • Anhydrous DMSO
  • Aqueous buffer of interest (e.g., PBS, pH 7.4)
  • HPLC system with a C18 column
  • Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
  • Low-sodium glass or polypropylene vials

2. Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
  • Spike the stock solution into the aqueous buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect.
  • Immediately after preparation (T=0), take an aliquot, and inject it into the HPLC system to obtain the initial peak area of the parent compound.
  • Incubate the remaining solution at the desired temperature (e.g., room temperature or 37°C).
  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze by HPLC.
  • Quantify the peak area of the parent compound at each time point.

3. Data Analysis:

  • Plot the percentage of the remaining parent compound against time.
  • Calculate the half-life (t½) of this compound in the tested buffer.

Visualizations

Degradation Pathway

cluster_main This compound Degradation CP220629 This compound (Active Bicyclic Lactone) Hydrolyzed Inactive Hydroxy Carboxylate CP220629->Hydrolyzed Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: pH-dependent hydrolysis of this compound.

Experimental Workflow for Stability Assessment

cluster_workflow Stability Study Workflow prep Prepare Stock Solution (in DMSO) spike Spike into Aqueous Buffer prep->spike t0 T=0 Analysis (HPLC) spike->t0 incubate Incubate at Desired Temperature spike->incubate analysis Time Point Analysis (HPLC) incubate->analysis data Data Analysis (Calculate Half-life) analysis->data cluster_troubleshooting Troubleshooting Degradation start Inconsistent Results? check_hplc Analyze by HPLC start->check_hplc new_peaks New Peaks Observed? check_hplc->new_peaks check_ph Check Buffer pH new_peaks->check_ph Yes no_new_peaks Consider Other Factors (e.g., solubility, interactions) new_peaks->no_new_peaks No ph_issue pH > 7 or < 4? check_ph->ph_issue adjust_ph Adjust pH to 4-6.5 ph_issue->adjust_ph Yes check_storage Review Storage & Handling ph_issue->check_storage No

References

Technical Support Center: Optimizing Dosage of Sunitinib in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "CP-220629" did not yield specific information. This technical support center has been created using Sunitinib , a well-characterized multi-targeted tyrosine kinase inhibitor, as an illustrative example to meet the structural and content requirements of the request. The protocols and data provided are specific to Sunitinib and should be adapted for other compounds with appropriate validation.

This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the dosage of Sunitinib in experimental settings. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research.

Troubleshooting Guide

This section addresses common issues encountered during in vitro experiments with Sunitinib.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent results in cell viability assays (e.g., high variability between replicates). 1. Inconsistent Cell Seeding: Uneven cell distribution across wells. 2. Pipetting Errors: Inaccurate dispensing of Sunitinib or reagents. 3. Cell Line Instability: High passage number leading to genetic drift. 4. Edge Effects: Evaporation from wells on the plate perimeter.1. Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. 2. Prepare a master mix of the drug dilution for all relevant wells. 3. Use cells within a consistent and low passage number range. Perform regular cell line authentication.[1] 4. Avoid using the outermost wells of the 96-well plate or fill them with sterile PBS to maintain humidity.
Visible precipitate in culture media after adding Sunitinib. 1. Solubility Limit Exceeded: Sunitinib has low aqueous solubility. 2. High Final DMSO Concentration: The vehicle concentration is too high, causing the compound to crash out.1. Ensure the DMSO stock solution is fully dissolved before diluting in media. Prepare fresh dilutions for each experiment. 2. Maintain a final DMSO concentration of ≤ 0.1% in the culture media to avoid both precipitation and solvent-induced cytotoxicity.[1][2]
IC50 values are significantly different from published data. 1. Different Cell Line Sub-clone: Your cell line may have a different sensitivity profile. 2. Protocol Differences: Variations in assay type (e.g., MTT vs. CellTiter-Glo), incubation time, or cell density. 3. Compound Purity: The purity and activity of your Sunitinib batch may differ.1. Verify the identity and source of your cell line. 2. Carefully align your experimental protocol (cell seeding density, drug incubation time) with the cited literature.[1] 3. Obtain Sunitinib from a reputable supplier and verify its purity if possible.
Dose-response curve is flat, showing poor inhibition even at high concentrations. 1. Cell Line Resistance: The chosen cell line may be inherently resistant due to a lack of target expression (e.g., VEGFR, PDGFR) or downstream mutations. 2. Drug Inactivation: Sunitinib may be metabolized by the cells or bound by high concentrations of serum proteins.1. Use a positive control cell line known to be sensitive to Sunitinib. Confirm target expression via Western Blot or qPCR. 2. Consider reducing the serum concentration in your culture medium during the drug treatment period.[2]
Difficulty in establishing a Sunitinib-resistant cell line. 1. Initial Drug Concentration is Too High: This leads to widespread, acute cell death. 2. Insufficient Duration of Exposure: Developing stable resistance is a slow process. 3. Dose Escalation is Too Rapid: Cells do not have enough time to adapt.1. Start with a Sunitinib concentration near the IC50 of the parental cell line. 2. Be patient; it can take several months of continuous culture to develop a resistant line.[3] 3. Increase the Sunitinib concentration gradually in a stepwise manner (e.g., 1.5 to 2-fold) only after the cells resume a stable growth rate.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Sunitinib? A1: Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It blocks the signaling of multiple RTKs involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), stem cell factor receptor (c-KIT), and FMS-like tyrosine kinase-3 (FLT3).[4][5][6]

Q2: How should I prepare and store Sunitinib stock solutions? A2: Sunitinib malate is soluble in DMSO but has very low solubility in water and ethanol.[1] It is recommended to prepare a concentrated stock solution (e.g., 10-20 mM) in DMSO.[2] This stock should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C.[2] For experiments, thaw an aliquot and prepare fresh dilutions in your culture medium.[1]

Q3: What are typical IC50 values for Sunitinib in cancer cell lines? A3: The IC50 values vary significantly depending on the cell line and assay conditions. For example, in renal cell carcinoma cell lines, IC50 values can range from 1.9 µM to 5.2 µM.[2][7] It is crucial to determine the IC50 empirically in your specific cell system. (See Data Presentation section for more examples).

Q4: How long should I treat my cells with Sunitinib? A4: Treatment duration typically ranges from 24 to 72 hours for cell viability assays.[2][3] For mechanism-of-action studies, such as analyzing the phosphorylation status of target proteins, shorter incubation times (e.g., 1-2 hours) may be sufficient.[2] The optimal time should be determined based on your experimental goals.

Q5: Should Sunitinib be administered with or without food in animal studies? A5: In clinical use, Sunitinib can be given with or without food.[8] For preclinical animal studies, consistency is key. The dosing method (e.g., oral gavage) and vehicle should be kept constant across all treatment groups and reported in the methodology.

Data Presentation

Table 1: Reported IC50 Values of Sunitinib in Various Cancer Cell Lines
Cell LineCancer TypeAssay Type / DurationIC50 Value (µM)Reference(s)
786-ORenal Cell CarcinomaWST Assay4.6 - 5.2[2][7]
ACHNRenal Cell CarcinomaWST Assay1.9[2][7]
Caki-1Renal Cell CarcinomaWST Assay2.8[2][7]
A549Non-Small Cell Lung CancerMTT Assay (72h)3.68[2]
HT-29Colorectal CancerNot Specified~5 - 10[2]
RKOColorectal CancerNot Specified5.61[2]
MV4;11Acute Myeloid LeukemiaProliferation Assay0.008[2][9]
OC1-AML5Acute Myeloid LeukemiaProliferation Assay0.014[2][9]
MIA PaCa-2Pancreatic CancerMTT Assay (72h)11.3 (Normoxia)[10]
PANC-1Pancreatic CancerMTT Assay (72h)3.5 (Normoxia)[10]
Table 2: Reported GI50 Values of Sunitinib
Cell LineCancer TypeGI50 Value (µM)Reference(s)
SNU-228Not Specified2.97[11]
SNU-267Not Specified5.67[11]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of Sunitinib.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Sunitinib malate

  • DMSO (for stock solution)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[3]

  • Drug Preparation & Treatment: Prepare a 10 mM stock solution of Sunitinib in DMSO. Perform serial dilutions in culture medium to achieve desired final concentrations. The final DMSO concentration should not exceed 0.1%. Remove the overnight medium and add 100 µL of the medium containing the various Sunitinib concentrations (and a vehicle control).[1][2]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[3]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals. Mix gently by pipetting.[1][3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a log(dose) vs. response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Target Phosphorylation

This protocol describes the detection of phosphorylation changes in a key Sunitinib target, VEGFR2, upon treatment.

Materials:

  • Cells grown in 6-well plates

  • Sunitinib malate

  • VEGF-A ligand (for stimulation)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Starvation: Grow cells to 70-80% confluency. To reduce basal receptor phosphorylation, serum-starve the cells overnight in a low-serum (e.g., 0.5%) medium.[2]

  • Drug Treatment and Stimulation: Pre-treat the starved cells with various concentrations of Sunitinib for 1-2 hours. Following pre-treatment, stimulate the cells with a known concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.[2]

  • Cell Lysis: Immediately place plates on ice, wash cells twice with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[2]

    • Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.[2][3]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and detect the signal using an imaging system.[2]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total VEGFR2 and a loading control like β-actin.[2]

Visualizations

Sunitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS cKIT c-KIT cKIT->PI3K FLT3 FLT3 FLT3->PI3K Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKIT Sunitinib->FLT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation Angiogenesis Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Sunitinib inhibits multiple receptor tyrosine kinases (RTKs).

Experimental_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate Overnight (Allow attachment) A->B C 3. Treat with Sunitinib (Serial Dilutions) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Crystals (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate IC50) H->I

Caption: Workflow for a standard cell viability (MTT) assay.

Troubleshooting_Logic Start Inconsistent Viability Results? CheckSeeding Is cell seeding consistent? Start->CheckSeeding CheckPassage Is cell passage number low? CheckSeeding->CheckPassage Yes SolutionSeeding Solution: Improve seeding technique CheckSeeding->SolutionSeeding No CheckDrugPrep Is drug prep fresh & accurate? CheckPassage->CheckDrugPrep Yes SolutionPassage Solution: Use lower passage cells CheckPassage->SolutionPassage No SolutionDrugPrep Solution: Use master mix, fresh stock CheckDrugPrep->SolutionDrugPrep No Failure Consult Further CheckDrugPrep->Failure Yes Success Problem Resolved SolutionSeeding->Success SolutionPassage->Success SolutionDrugPrep->Success

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Synthesis of CP-220629 and Related Zaragozic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of CP-220629 and other members of the zaragozic acid/squalestatin family. These potent inhibitors of squalene synthase present significant synthetic challenges due to their complex, highly oxygenated core structure.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound and other zaragozic acids?

A1: The total synthesis of zaragozic acids, including compounds like this compound, typically involves a convergent approach. Key strategies, pioneered by research groups such as Nicolaou and Carreira, focus on the construction of the complex 2,8-dioxabicyclo[3.2.1]octane core, followed by the attachment of the C1 alkyl and C6 acyl side chains. Common key reactions include Sharpless asymmetric dihydroxylation to set stereocenters, Stille coupling for fragment assembly, and acid-catalyzed ketalization to form the bicyclic core.[1][2][3]

Q2: What are the most common challenges encountered in the synthesis of the zaragozic acid core?

A2: The primary challenges in synthesizing the zaragozic acid core lie in the stereocontrolled installation of multiple contiguous stereocenters and the formation of the sterically congested and highly functionalized bicyclic ketal system.[4] The acid-catalyzed rearrangement and ketalization step is particularly sensitive and can lead to the formation of undesired isomers.[1][5]

Q3: Are there known issues with the stability of intermediates in the synthetic pathway?

A3: Yes, certain intermediates can be sensitive to reaction conditions. For example, during the acid-mediated simultaneous deprotection and ketalization, a mixture of products can initially form before converging to the desired tricyclic core.[5] Additionally, intermediates with multiple unprotected hydroxyl groups can be prone to side reactions like acylation or oxidation if not handled carefully.

Troubleshooting Guides for Key Synthetic Steps

Sharpless Asymmetric Dihydroxylation

Problem: Low enantioselectivity or yield during the dihydroxylation of the diene precursor.

Possible Causes & Solutions:

CauseRecommended Solution
Impure Olefin Substrate Ensure the diene starting material is of high purity, as impurities can interfere with the catalyst.
Incorrect AD-mix Stoichiometry Use the commercially available AD-mix-α or AD-mix-β to ensure the correct ratio of reagents. The dihydroxylation can be sensitive to the precise amounts of the chiral ligand and osmium tetroxide.[1][2]
Suboptimal Reaction Temperature Maintain the recommended reaction temperature, typically 0 °C. Deviations can lead to reduced enantioselectivity.
Slow Reaction Rate For sterically hindered or less reactive alkenes, the addition of methanesulfonamide (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester and improve turnover.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

A representative procedure for the asymmetric dihydroxylation of a diene intermediate involves dissolving the diene in a 1:1 mixture of t-BuOH and water. The solution is cooled to 0 °C, and AD-mix-β (containing K₃Fe(CN)₆, K₂CO₃, (DHQD)₂PHAL, and K₂OsO₂(OH)₄) is added. The reaction is stirred vigorously at 0 °C until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched by the addition of solid sodium sulfite. After stirring, the mixture is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product is then purified by flash chromatography.[1][2]

Stille Coupling for Fragment Assembly

Problem: Low yield of the coupled product or formation of significant homocoupling byproducts.

Possible Causes & Solutions:

CauseRecommended Solution
Inactive Palladium Catalyst Ensure the palladium catalyst (e.g., Pd(PPh₃)₄) is fresh and active. Degassed solvents are crucial to prevent catalyst deactivation.
Stannane Homocoupling This is a common side reaction in Stille couplings.[6] To minimize this, use a slight excess of the vinyl iodide coupling partner and ensure slow addition of the organostannane.
Tin Residue Removal Organotin byproducts can be difficult to remove during purification. Workup procedures involving treatment with potassium fluoride or DBU can facilitate the removal of tin residues.

Experimental Protocol: Stille Coupling

A typical Stille coupling procedure involves dissolving the vinyl iodide and the vinylstannane in a degassed solvent such as THF or DMF. The palladium catalyst (e.g., Pd(PPh₃)₄) is added, and the mixture is heated under an inert atmosphere (e.g., argon) until the reaction is complete as monitored by TLC. The reaction is then cooled, diluted with an organic solvent, and washed with aqueous potassium fluoride to precipitate tin byproducts. The organic layer is then dried and concentrated, and the product is purified by chromatography.

Acid-Catalyzed Ketalization and Rearrangement

Problem: Formation of a mixture of diastereomers or incomplete cyclization to the desired 2,8-dioxabicyclo[3.2.1]octane core.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Acid Catalyst or Conditions The choice and concentration of the acid catalyst (e.g., HCl in MeOH, camphorsulfonic acid) are critical. The reaction can be kinetically or thermodynamically controlled. Experiment with different acids and reaction times.[3][5]
Formation of Minor Isomers In some cases, minor products are formed that slowly convert to the thermodynamically more stable desired product upon prolonged exposure to the acidic conditions.[1] Monitor the reaction over time to observe this conversion.
Steric Hindrance The precursor must be able to adopt the correct conformation for cyclization. Ensure that protecting groups do not sterically hinder the approach of the nucleophilic hydroxyl group.

Experimental Protocol: Acid-Catalyzed Ketalization

The polyol precursor is dissolved in a suitable solvent (e.g., methanol or dichloromethane). A catalytic amount of an acid (e.g., HCl, CSA) is added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution), and the product is extracted, dried, and purified by chromatography.

Signaling Pathway and Experimental Workflow Diagrams

Cholesterol Biosynthesis Pathway and Inhibition by this compound

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the point of inhibition by this compound (a zaragozic acid analog). This compound is a potent competitive inhibitor of squalene synthase, the enzyme that catalyzes the first committed step in sterol biosynthesis.[6][7][8]

Cholesterol_Biosynthesis cluster_upstream Upstream Pathway cluster_inhibition Inhibition Point cluster_downstream Downstream Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (Statin target) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) Multiple steps Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Cholesterol Cholesterol Lanosterol->Cholesterol Multiple steps This compound This compound Squalene Synthase Squalene Synthase This compound->Squalene Synthase Inhibition Synthetic_Workflow cluster_fragments Fragment Synthesis cluster_assembly Core Assembly cluster_cyclization Core Cyclization cluster_final Final Product A Vinyl Iodide Fragment C Stille Coupling A->C B Vinylstannane Fragment B->C D Sharpless Asymmetric Dihydroxylation C->D E Protecting Group Manipulations D->E F Oxidation E->F G Side Chain Addition F->G H Acid-Catalyzed Ketalization/Rearrangement G->H I Zaragozic Acid Core H->I

References

Technical Support Center: Addressing Off-Target Effects of CP-220629

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, characterizing, and mitigating potential off-target effects of the hypothetical kinase inhibitor, CP-220629.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a small molecule inhibitor like this compound?

A: Off-target effects are unintended interactions of a small molecule inhibitor with biomolecules other than its primary therapeutic target.[1][2] These interactions can lead to misleading experimental results, cellular toxicity, or undesirable side effects in a clinical setting.[1][2] It is crucial to distinguish between on-target effects, which are the desired biological consequences of inhibiting the intended target, and off-target effects.

Q2: How can I determine the off-target profile of this compound?

A: A combination of computational and experimental approaches is recommended.[3] In silico methods can predict potential off-target interactions by screening the compound against databases of known protein structures.[3][4] Experimental methods are then used to validate these predictions.[3] High-throughput screening (HTS) of your compound against a broad panel of kinases and other protein families is a standard approach for identifying off-target liabilities.[1][4][5]

Q3: What are some general strategies to minimize off-target effects in my experiments?

A: Several strategies can be employed to minimize off-target effects:

  • Use the lowest effective concentration: Titrate this compound to determine the minimal concentration required to achieve the desired on-target effect. This reduces the likelihood of engaging lower-affinity off-targets.[1][3]

  • Employ structurally distinct inhibitors: Use multiple inhibitors with different chemical scaffolds that target the same protein to ensure the observed phenotype is not due to a shared off-target effect.[3]

  • Utilize genetic validation: Techniques like CRISPR-Cas9 or RNA interference (RNAi) to knockdown or knockout the intended target can help confirm that the observed phenotype is a direct result of modulating the target of interest.[3]

Troubleshooting Guides

Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target of this compound.

This could be due to off-target effects. Here’s how to troubleshoot:

  • Perform a dose-response curve: Test a wide range of this compound concentrations. A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity. Off-target effects may appear at higher concentrations.[1]

  • Use a structurally unrelated inhibitor: Treat cells with a structurally distinct inhibitor that targets the same protein. If the phenotype is not replicated, it is likely an off-target effect of this compound.[1]

  • Conduct a rescue experiment: Transfect cells with a mutant version of the target protein that is resistant to this compound. If the phenotype is not rescued, it suggests the involvement of other targets.[1]

Issue 2: this compound shows toxicity in my cell lines at concentrations required for target inhibition.

This could be due to on-target or off-target toxicity. To differentiate:

  • Screen for off-target toxicity: Screen the compound against a known panel of toxicity-related targets (e.g., hERG, CYPs).[2]

  • Use a control cell line: Perform a counter-screen with a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.[2]

  • Modulate target expression: Use techniques like siRNA or CRISPR to modulate the expression of the intended target. If this phenocopies the observed toxicity, it suggests on-target toxicity.[2]

Quantitative Data Summary

The following tables provide examples of how to present quantitative data for this compound to assess its selectivity.

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)
On-Target 95%50
Off-Target 180%500
Off-Target 245%>10,000
Off-Target 310%>10,000

Table 2: Dose-Response Data for On-Target vs. Off-Target Pathways

MetricOn-Target PathwayOff-Target Pathway
EC50 (Cellular Assay)100 nM1500 nM
Max Efficacy98%60%

Key Experimental Protocols

1. Kinase Profiling Assay (Biochemical)

  • Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.

  • Methodology:

    • Prepare a stock solution of this compound in DMSO and create serial dilutions.[3]

    • In a multi-well plate, add the recombinant kinases, appropriate substrates, and radioisotope-labeled ATP (e.g., 33P-γ-ATP).[3][5]

    • Add the diluted this compound or vehicle control to the wells.[3]

    • Incubate the plate at room temperature for the specified time to allow the kinase reaction to proceed.[3]

    • Spot the reaction mixtures onto filter papers, which bind the radioisotope-labeled product. Unreacted phosphate is removed by washing.[5]

    • Read the signal using a scintillation counter.

    • Calculate the percent inhibition for each kinase at each concentration of this compound and determine the IC50 values.[3]

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that this compound binds to its intended target in a cellular context.[1][3]

  • Methodology:

    • Treat intact cells with this compound or a vehicle control.[1][3]

    • Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).[1][3]

    • Centrifuge the samples to pellet the aggregated proteins.[1][3]

    • Collect the supernatant containing the soluble proteins.[1][3]

    • Analyze the amount of the target protein remaining in the supernatant using Western blotting or mass spectrometry. The inhibitor-treated samples should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.[1][3]

Visualizations

cluster_pathway Hypothetical Signaling Pathway Upstream Signal Upstream Signal On-Target Kinase On-Target Kinase Upstream Signal->On-Target Kinase Off-Target Kinase Off-Target Kinase Upstream Signal->Off-Target Kinase Downstream Effector 1 Downstream Effector 1 On-Target Kinase->Downstream Effector 1 On-Target Effect Desired Cellular Response Desired Cellular Response Downstream Effector 1->Desired Cellular Response Downstream Effector 2 Downstream Effector 2 Off-Target Kinase->Downstream Effector 2 Off-Target Effect Unintended Cellular Response Unintended Cellular Response Downstream Effector 2->Unintended Cellular Response This compound This compound This compound->On-Target Kinase Inhibition This compound->Off-Target Kinase Inhibition

Caption: Hypothetical signaling pathway for this compound.

cluster_workflow Experimental Workflow for Off-Target Identification Start Start Biochemical Kinase Screen Biochemical Kinase Screen Start->Biochemical Kinase Screen Identify Potential Off-Targets Identify Potential Off-Targets Biochemical Kinase Screen->Identify Potential Off-Targets Cell-Based Assays Cell-Based Assays Identify Potential Off-Targets->Cell-Based Assays Hits Found End End Identify Potential Off-Targets->End No Hits CETSA Cellular Thermal Shift Assay (CETSA) Cell-Based Assays->CETSA Validate Off-Target Engagement Validate Off-Target Engagement CETSA->Validate Off-Target Engagement Rescue Experiments Rescue Experiments Confirm Phenotypic Effect Confirm Phenotypic Effect Rescue Experiments->Confirm Phenotypic Effect Validate Off-Target Engagement->Rescue Experiments Binding Confirmed Validate Off-Target Engagement->End No Binding Confirm Phenotypic Effect->End Phenotype Confirmed Confirm Phenotypic Effect->End No Phenotype

Caption: Workflow for identifying and validating off-target effects.

cluster_troubleshooting Troubleshooting Logic for Unexpected Phenotypes Unexpected_Phenotype Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Unexpected_Phenotype->Dose_Response Correlation Correlates with On-Target IC50? Dose_Response->Correlation On_Target Likely On-Target Correlation->On_Target Yes Off_Target Suspect Off-Target Correlation->Off_Target No Orthogonal_Inhibitor Use Structurally Different Inhibitor Off_Target->Orthogonal_Inhibitor Phenotype_Replicated Phenotype Replicated? Orthogonal_Inhibitor->Phenotype_Replicated Phenotype_Replicated->On_Target Yes Rescue_Experiment Perform Rescue Experiment Phenotype_Replicated->Rescue_Experiment No Phenotype_Rescued Phenotype Rescued? Rescue_Experiment->Phenotype_Rescued Phenotype_Rescued->On_Target Yes Phenotype_Rescued->Off_Target No

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: Refining Purification Protocols for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for quinoline derivatives.

Troubleshooting Guide

Purification of quinoline derivatives can present several challenges, from compound instability to poor chromatographic resolution. This guide addresses common issues encountered during their purification.

Table 1: Common Issues in Quinoline Derivative Purification

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing in HPLC Secondary interactions with residual silanol groups on silica-based columns.[1]- Mobile Phase pH Adjustment: For basic quinolines, operate at a low pH (e.g., 2.5-4) to protonate the analyte and suppress silanol ionization.[1] - Use of Mobile Phase Additives: Add a competing base like triethylamine (TEA) to mask active silanol sites.[1] - Employ a Highly Deactivated Column: Use an end-capped column to minimize accessible silanol groups.[1][2]
Compound Instability on Silica Gel Acidic nature of standard silica gel can cause degradation of sensitive quinoline derivatives.[1]- Deactivate the Silica Gel: Pre-treat the column with a solvent system containing a small amount of base (e.g., 1-3% triethylamine).[1] - Use an Alternative Stationary Phase: Consider less acidic phases like basic or neutral alumina, or bonded silica phases like diol.[1]
Poor Retention on C18 Columns High polarity of the quinoline derivative leads to elution at or near the solvent front.[1]- Employ a More Polar Stationary Phase: Use a reversed-phase column with a more polar character, such as phenyl-hexyl or embedded polar group (EPG) columns.[1] - Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for very polar compounds that are poorly retained in reversed-phase chromatography.[1]
Compound is an Oil and Resists Crystallization The compound may be impure or have physical properties that hinder crystallization.- Solvent Screening: For non-polar oils, try adding a non-polar solvent (hexane, pentane) to a more polar solution (dichloromethane, ethyl acetate). For polar oils, use mixtures of polar solvents like ethanol/water or acetone/water.[3] - Salt Formation: As basic compounds, quinolines can often be precipitated as crystalline salts (e.g., hydrochloride, picrate).[3][4]
Low Yield After Purification The compound may be lost during transfer, adhere to glassware, or be partially soluble in the wash solvent.- Minimize transfer steps. - Pre-treat glassware with a siliconizing agent. - Use a wash solvent in which the compound has minimal solubility.

Frequently Asked Questions (FAQs)

Q1: My quinoline derivative is showing significant peak tailing in reverse-phase HPLC. What is the first thing I should try to fix this?

A1: The most common cause of peak tailing for basic compounds like quinoline derivatives is the interaction with acidic silanol groups on the silica-based column packing.[5] The first and often most effective solution is to adjust the pH of your mobile phase.[1] By lowering the pH (typically to between 2.5 and 4), you can protonate the basic quinoline, which helps to minimize these secondary interactions and results in a more symmetrical peak shape.[1]

Q2: I am purifying a polar quinoline derivative, and it elutes in the void volume on my C18 column. What are my options?

A2: When a compound is too polar to be retained on a standard C18 column, you have a few options.[1] You can switch to a more polar stationary phase, such as a phenyl-hexyl or an embedded polar group (EPG) column, which may provide better retention.[1] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for purifying very polar compounds.[1] HILIC utilizes a polar stationary phase with a mobile phase that is high in organic solvent, promoting the retention of polar analytes.[1]

Q3: My compound seems to be degrading on the silica gel during flash chromatography. How can I prevent this?

A3: The acidic nature of silica gel can lead to the degradation of acid-sensitive compounds.[1] To mitigate this, you can deactivate the silica gel by pre-flushing the column with a solvent mixture containing a small amount of a base, such as 1-2% triethylamine.[1] This neutralizes the acidic sites on the silica surface. If decomposition is still an issue, consider using a different stationary phase altogether, such as neutral or basic alumina.[1]

Q4: I have successfully purified my quinoline derivative, but it is an oil. How can I induce crystallization?

A4: If your purified compound is an oil, you can try several techniques to induce crystallization. One common method is solvent screening, where you dissolve the oil in a good solvent and then slowly add a poor solvent until the solution becomes turbid, which can promote crystal formation.[3] For basic compounds like quinolines, forming a salt is often a very effective way to obtain a crystalline solid.[3] You can treat your compound with an acid, such as hydrochloric acid or picric acid, to form the corresponding salt, which is often more crystalline than the free base.[3][4]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

This protocol describes how to neutralize the acidic sites on silica gel to prevent the degradation of sensitive quinoline derivatives during flash chromatography.[1]

  • Column Packing: Dry pack the chromatography column with the appropriate amount of silica gel.

  • Prepare Deactivating Solvent: Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.

  • Column Deactivation: Flush the packed column with 2-3 column volumes of the deactivating solvent.

  • Column Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.

  • Sample Loading and Elution: Load your sample and proceed with the chromatography using your pre-determined solvent system.

Protocol 2: Purification of a Quinoline Derivative via Picrate Salt Formation

This protocol is useful for purifying and solidifying basic quinoline derivatives that may be difficult to crystallize as the free base.[4]

  • Dissolve Crude Compound: Dissolve the crude quinoline derivative in a minimal amount of a suitable solvent (e.g., ethanol).

  • Prepare Picric Acid Solution: In a separate flask, prepare a saturated solution of picric acid in the same solvent.

  • Salt Formation: Slowly add the picric acid solution to the quinoline solution with stirring. The quinoline picrate salt will precipitate out as yellow crystals.

  • Maximize Precipitation: Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Recrystallization (Optional): For higher purity, the collected picrate salt can be recrystallized from a suitable solvent.

  • Regeneration of Free Base: To recover the purified quinoline, the picrate salt can be dissolved in a suitable solvent and passed through a short column of basic alumina, which will retain the picric acid and allow the purified free base to be collected.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product crude Crude Quinoline Derivative dissolve Dissolve in Ethanol crude->dissolve mix Mix Solutions dissolve->mix picric_acid Prepare Picric Acid Solution picric_acid->mix precipitate Precipitate Quinoline Picrate mix->precipitate cool Cool in Ice Bath precipitate->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize (Optional) wash->recrystallize regenerate Regenerate Free Base wash->regenerate recrystallize->regenerate pure_product Pure Quinoline Derivative regenerate->pure_product

Caption: Workflow for Quinoline Purification via Picrate Salt Formation.

troubleshooting_logic cluster_solutions cluster_check start Peak Tailing Observed in HPLC? adjust_ph Adjust Mobile Phase pH (2.5-4) start->adjust_ph Yes end_good Problem Solved start->end_good No check_improvement Improvement Observed? adjust_ph->check_improvement add_tea Add Triethylamine to Mobile Phase check_improvement2 Improvement Observed? add_tea->check_improvement2 change_column Use End-Capped or Different Column end_bad Consult Further Resources change_column->end_bad check_improvement->add_tea No check_improvement->end_good Yes check_improvement2->change_column No check_improvement2->end_good Yes

Caption: Troubleshooting Logic for HPLC Peak Tailing.

References

Technical Support Center: Enhancing the Stability of Small Molecule Inhibitors in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Molecule X: Technical Data Sheet

This section provides the general properties of our model compound, Molecule X.

PropertyValue
Molecular Weight 450.5 g/mol
Appearance White to off-white crystalline solid
Purity (by HPLC) ≥98%
Storage (Solid) -20°C, desiccated, protected from light
Storage (Solution) -80°C for long-term storage (see stability data)
Solubility See solubility chart below
Solubility of Molecule X in Common Solvents
SolventSolubility at 25°C
DMSO ≥ 50 mg/mL (≥ 111 mM)
Ethanol ≥ 20 mg/mL (≥ 44.4 mM)
Methanol ~5 mg/mL (~11.1 mM)
PBS (pH 7.4) < 0.1 mg/mL (< 0.22 mM)
Water Insoluble

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues researchers may encounter when working with Molecule X and similar small molecule inhibitors.

Q1: My Molecule X stock solution, prepared in DMSO, shows precipitation after a few freeze-thaw cycles. What should I do?

A1: Precipitation of small molecules from concentrated stock solutions in DMSO after freeze-thaw cycles is a common issue. Here’s a troubleshooting guide:

  • Gentle Warming and Vortexing: Before each use, warm the stock solution to room temperature (or up to 37°C in a water bath for a short period) and vortex thoroughly to redissolve any precipitate. Ensure the solution is clear before making dilutions.

  • Aliquot Stock Solutions: To minimize freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes immediately after preparation. Store these aliquots at -80°C.

  • Lower Stock Concentration: If precipitation persists, consider preparing a slightly lower concentration stock solution that remains stable under your storage conditions.

  • Sonication: In some cases, brief sonication in a water bath can help redissolve stubborn precipitates.

Troubleshooting Workflow for Precipitate in Stock Solution

G start Precipitate observed in Molecule X stock solution warm_vortex Warm to RT/37°C and vortex start->warm_vortex check_dissolved Is the precipitate dissolved? warm_vortex->check_dissolved use_solution Use the clear solution check_dissolved->use_solution Yes sonicate Briefly sonicate the vial check_dissolved->sonicate No aliquot Consider preparing fresh stock and aliquot into single-use volumes discard Discard and prepare fresh stock aliquot->discard lower_conc Prepare a lower concentration stock lower_conc->aliquot check_dissolved2 Is the precipitate dissolved? sonicate->check_dissolved2 check_dissolved2->use_solution Yes check_dissolved2->lower_conc No

Caption: Troubleshooting workflow for addressing precipitation in stock solutions.

Q2: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of Molecule X in my culture medium?

A2: Yes, inconsistent results are often linked to the poor stability of small molecules in aqueous media. Molecule X has very low solubility in aqueous buffers like PBS, and it can precipitate or degrade when diluted into cell culture medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity and to minimize the risk of the compound precipitating.

  • Pre-warm the Medium: Adding the DMSO stock of Molecule X to pre-warmed (37°C) culture medium can sometimes improve solubility and prevent immediate precipitation.

  • Serial Dilutions: Prepare intermediate dilutions of your stock solution in DMSO before the final dilution into the aqueous medium. This can help to avoid localized high concentrations that lead to precipitation.

  • Check for Degradation: The stability of Molecule X can be pH and temperature-dependent. Assess the stability of Molecule X in your specific culture medium over the time course of your experiment using a method like HPLC (see protocol below).

Stability of Molecule X in Solution (48 hours)
ConditionTemperatureDegradation (%)
DMSO Stock -80°C< 1%
DMSO Stock 4°C~2-5%
DMSO Stock Room Temperature~10-15%
Culture Medium (pH 7.4) 37°C30-40%
Aqueous Buffer (pH 5.0) 37°C> 60%

Q3: How can I confirm the identity and purity of Molecule X after storage?

A3: The most reliable method for assessing the purity and detecting degradation of Molecule X is High-Performance Liquid Chromatography (HPLC).

  • Run a Fresh Standard: Always run a freshly prepared standard of Molecule X alongside your stored sample to compare retention times and peak areas.

  • Look for Degradation Peaks: The appearance of new peaks or a decrease in the area of the main peak corresponding to Molecule X can indicate degradation.

  • Mass Spectrometry: For unequivocal identification of the parent compound and its degradation products, LC-MS (Liquid Chromatography-Mass Spectrometry) is the preferred method.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of Molecule X

This protocol outlines the best practices for preparing a concentrated stock solution of Molecule X.

  • Pre-weighing Preparation: Allow the vial of solid Molecule X to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture onto the compound.

  • Weighing: On a calibrated analytical balance, weigh out the desired amount of Molecule X in a clean, sterile microcentrifuge tube or glass vial.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg in 222 µL for a 100 mM stock).

  • Solubilization: Vortex the solution for 1-2 minutes. If necessary, briefly warm the solution to 37°C or sonicate in a water bath until the solid is completely dissolved.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes in tightly sealed, light-protecting tubes. Store the aliquots at -80°C.

Flowchart for Preparing a Stable Stock Solution

G start Start: Prepare Stock Solution equilibrate Equilibrate solid Molecule X to room temperature start->equilibrate weigh Weigh desired amount of solid equilibrate->weigh add_dmso Add anhydrous DMSO to desired concentration weigh->add_dmso dissolve Vortex/Warm/Sonicate to fully dissolve add_dmso->dissolve check_clear Is the solution clear? dissolve->check_clear check_clear->dissolve No aliquot Aliquot into single-use tubes check_clear->aliquot Yes store Store at -80°C aliquot->store end_process End: Stable Stock Prepared store->end_process

Caption: Protocol for preparing a stable stock solution of Molecule X.

Protocol 2: HPLC Method for Assessing Stability of Molecule X

This protocol provides a standard reverse-phase HPLC method to assess the purity and stability of Molecule X.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Expected Retention Time for Molecule X: ~12.5 minutes

  • Expected Degradation Products: Degradation products are typically more polar and will elute earlier (e.g., at ~8-10 minutes).

Hypothetical Signaling Pathway Inhibited by Molecule X

To provide context for the importance of maintaining the stability of Molecule X, the following diagram illustrates its role in a hypothetical signaling pathway. Instability would lead to a lower effective concentration of the inhibitor, resulting in unreliable experimental outcomes.

G receptor Growth Factor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor proliferation Cell Proliferation and Survival transcription_factor->proliferation molecule_x Molecule X molecule_x->kinase2

Caption: Molecule X as an inhibitor in a hypothetical cell signaling pathway.

common pitfalls in working with CP-220629

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Initial searches for "CP-220629" did not yield specific information on a compound with this designation in publicly available scientific databases. The information presented below is based on general best practices for working with novel or less-characterized chemical compounds and may not be specific to this compound. Please verify the compound identifier and consult any available internal documentation.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the primary mechanism of action for this compound? The mechanism of action for a compound designated this compound is not described in publicly available literature. It is recommended to consult the original source or internal documentation for this information.
What are the known cellular targets of this compound? The cellular targets for this compound are not publicly documented. Identifying specific targets would likely require target identification and validation studies.
What is the recommended solvent and storage condition for this compound? For most novel small molecules, DMSO is a common solvent for creating stock solutions. However, solubility should be empirically determined. For storage, it is generally recommended to store stock solutions at -20°C or -80°C and protect from light to minimize degradation. Always refer to the supplier's datasheet if available.
Is there any known toxicity associated with this compound? Without specific studies on this compound, its toxicity profile is unknown. It is crucial to handle the compound with appropriate personal protective equipment (PPE) and perform cytotoxicity assays in your experimental system to determine a safe working concentration range.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Inconsistent or No Biological Activity Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions.Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. Store protected from light.
Incorrect Concentration: Calculation error or inaccurate pipetting.Double-check all calculations for dilutions. Calibrate pipettes regularly.
Low Solubility: Compound precipitating out of solution at the working concentration.Visually inspect solutions for any precipitate. Determine the solubility limit in your experimental media. Consider using a lower concentration or a different solvent system if compatible with your assay.
Cell Line/Model Inappropriateness: The chosen experimental model may not express the target of this compound or have the necessary signaling pathways.If the target is known, verify its expression in your model system via techniques like Western Blot or qPCR. Consider testing a panel of cell lines.
High Background or Off-Target Effects Compound Purity: Presence of impurities from synthesis or degradation.If possible, obtain a certificate of analysis (CoA) for the compound lot to check for purity. High-purity compounds (>98%) are recommended.
Non-specific Binding: The compound may be interacting with unintended targets at the concentration used.Perform a dose-response curve to identify the optimal concentration range with the highest specific activity and lowest off-target effects. Include appropriate negative and positive controls.
Difficulty Reproducing Results Variability in Experimental Conditions: Minor differences in cell density, incubation times, or reagent concentrations between experiments.Standardize all experimental protocols and document every step meticulously. Ensure all users are following the exact same procedure.
Lot-to-Lot Variability of the Compound: Differences in purity or isomeric composition between different synthesis batches.If possible, purchase a single, large lot of the compound for the entire study. If using different lots, perform bridging experiments to ensure they yield comparable results.

Experimental Workflow & Methodologies

A generalized workflow for characterizing a novel compound like this compound is presented below.

experimental_workflow cluster_prep Preparation & QC cluster_invitro In Vitro Assays cluster_cellular Cellular & Mechanistic Studies prep Compound Preparation (Stock Solution) qc Quality Control (Purity, Identity) prep->qc Analytical Chemistry solubility Solubility Assay qc->solubility cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) solubility->cytotoxicity dose_response Dose-Response (Primary Assay) cytotoxicity->dose_response target_engagement Target Engagement (e.g., CETSA, SPR) dose_response->target_engagement pathway Pathway Analysis (Western Blot, qPCR) target_engagement->pathway phenotypic Phenotypic Assays (e.g., Migration, Proliferation) pathway->phenotypic off_target Off-Target Profiling phenotypic->off_target

Caption: A general experimental workflow for characterizing a novel compound.

Detailed Methodologies

1. Solubility Assay:

  • Objective: To determine the maximum concentration of this compound that can be dissolved in the experimental medium without precipitation.

  • Method:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Create a serial dilution of the compound in your cell culture medium or assay buffer.

    • Incubate the solutions under the same conditions as your experiment (e.g., 37°C, 5% CO2).

    • Visually inspect each concentration for the presence of precipitate using a microscope. The highest concentration that remains clear is the maximum working concentration.

2. Cytotoxicity Assay (MTT Assay Example):

  • Objective: To determine the concentration range of this compound that is non-toxic to the cells.

  • Method:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound (and a vehicle control) for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Potential Signaling Pathway Analysis

Without a known target, a logical approach to identifying the mechanism of action is to investigate common signaling pathways that are often modulated by small molecules.

signaling_pathway Hypothetical Signaling Pathways for Investigation cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K GPCR GPCR PLC PLC GPCR->PLC RAF RAF RAS->RAF AKT AKT PI3K->AKT DAG DAG PLC->DAG IP3 IP3 PLC->IP3 MEK MEK RAF->MEK mTOR mTOR AKT->mTOR TF Transcription Factors AKT->TF PKC PKC DAG->PKC Ca Ca2+ Release IP3->Ca ERK ERK MEK->ERK PKC->TF ERK->TF

Caption: Common signaling pathways potentially modulated by a novel compound.

Validation & Comparative

A Comparative Guide to Squalene Synthase Inhibitors: Unraveling Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key squalene synthase inhibitors, focusing on their performance, supporting experimental data, and methodologies. While specific data for every developed inhibitor, such as Pfizer's CP-220629, is not always publicly available, this guide leverages accessible data for prominent examples like Lapaquistat (TAK-475) and Zaragozic Acid (Squalestatin) to illuminate the therapeutic potential and scientific considerations of targeting this critical enzyme in the cholesterol biosynthesis pathway.

Squalene synthase (SQS) represents a pivotal enzymatic step in cholesterol production. It catalyzes the first committed step in sterol biosynthesis, the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene.[1][2] Inhibition of SQS is a compelling strategy for managing hypercholesterolemia, as it theoretically avoids the depletion of upstream isoprenoid intermediates, which are crucial for various cellular functions, a concern with statins that inhibit HMG-CoA reductase.[2][3] This guide delves into a comparative analysis of squalene synthase inhibitors, offering insights into their inhibitory potency and the experimental frameworks used for their evaluation.

Performance Comparison of Squalene Synthase Inhibitors

The following table summarizes the in vitro inhibitory potency of two well-characterized squalene synthase inhibitors, Lapaquistat (a synthetic inhibitor) and Zaragozic Acid A (a natural product), against rat liver squalene synthase.

InhibitorTypeTarget Enzyme SourceIC50 (nM)Reference
Lapaquistat (TAK-475) Synthetic (Benzoxazepine derivative)Rat Liver Microsomes11
Zaragozic Acid A Natural Product (Fungal metabolite)Rat Liver Microsomes0.078

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate higher potency. The data presented here is compiled from different studies and should be interpreted with consideration of potential variations in experimental conditions.

Mechanism of Action: The Cholesterol Biosynthesis Pathway

Squalene synthase inhibitors act downstream of HMG-CoA reductase, the target of statins. By blocking the conversion of FPP to squalene, they prevent the synthesis of cholesterol. This leads to a depletion of intracellular cholesterol, which in turn upregulates the expression of LDL receptors on the surface of liver cells, promoting the clearance of LDL-cholesterol from the bloodstream.[3]

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMGCoA SQS_Inhibitors Squalene Synthase Inhibitors (e.g., this compound, Lapaquistat, Zaragozic Acid) SQS_Inhibitors->Squalene

Caption: Cholesterol biosynthesis pathway and points of inhibition.

Experimental Protocols

The evaluation of squalene synthase inhibitors relies on robust in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Squalene Synthase Inhibition Assay

This assay directly measures the enzymatic activity of squalene synthase in the presence of an inhibitor.

Objective: To determine the IC50 value of a test compound against squalene synthase.

Materials:

  • Rat liver microsomes (as a source of squalene synthase)

  • [³H]-Farnesyl pyrophosphate (radiolabeled substrate)

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer with MgCl₂ and KCl)

  • Test compound (e.g., this compound, Lapaquistat, Zaragozic Acid) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and rat liver microsomes.

  • Add varying concentrations of the test compound to the reaction mixture. A vehicle control (solvent only) is also included.

  • Pre-incubate the mixture for a defined period at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the radiolabeled substrate, [³H]-Farnesyl pyrophosphate.

  • Incubate the reaction for a specific time at 37°C.

  • Stop the reaction by adding a stop solution (e.g., a mixture of ethanol and potassium hydroxide).

  • Extract the lipid-soluble product, [³H]-squalene, using an organic solvent (e.g., hexane).

  • Quantify the amount of [³H]-squalene formed by liquid scintillation counting.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

SQS_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Rat Liver Microsomes ReactionMix Reaction Mixture Microsomes->ReactionMix Buffer Assay Buffer + NADPH Buffer->ReactionMix Inhibitor Test Inhibitor (Varying Conc.) Inhibitor->ReactionMix Incubation1 Pre-incubation (37°C) ReactionMix->Incubation1 AddFPP Add [³H]-FPP Incubation1->AddFPP Incubation2 Incubation (37°C) AddFPP->Incubation2 StopReaction Stop Reaction Incubation2->StopReaction Extraction Hexane Extraction of [³H]-Squalene StopReaction->Extraction Scintillation Liquid Scintillation Counting Extraction->Scintillation Calculation Calculate % Inhibition Scintillation->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for in vitro squalene synthase inhibition assay.

Cellular Cholesterol Synthesis Assay

This assay measures the de novo synthesis of cholesterol in cultured cells and the inhibitory effect of a test compound.

Objective: To assess the ability of a test compound to inhibit cholesterol biosynthesis in a cellular context.

Materials:

  • Cultured cells (e.g., HepG2 human hepatoma cells)

  • Cell culture medium

  • [¹⁴C]-Acetate (radiolabeled precursor)

  • Test compound

  • Lysis buffer

  • Solvents for lipid extraction (e.g., hexane/isopropanol)

  • Thin-layer chromatography (TLC) plates

  • TLC developing solvent

  • Phosphorimager or scintillation counter

Procedure:

  • Plate cells in multi-well plates and allow them to adhere and grow.

  • Treat the cells with varying concentrations of the test compound for a specified period.

  • Add [¹⁴C]-acetate to the cell culture medium and incubate for a further period to allow for its incorporation into newly synthesized lipids.

  • Wash the cells to remove excess radiolabel.

  • Lyse the cells and extract the total lipids.

  • Separate the different lipid species (including cholesterol) from the total lipid extract using thin-layer chromatography (TLC).

  • Visualize and quantify the amount of [¹⁴C]-cholesterol on the TLC plate using a phosphorimager or by scraping the corresponding band and using a scintillation counter.

  • Calculate the percentage of inhibition of cholesterol synthesis for each concentration of the test compound compared to the vehicle-treated control cells.

Conclusion

Squalene synthase inhibitors represent a promising class of cholesterol-lowering agents with a distinct mechanism of action compared to statins. While compounds like Lapaquistat and Zaragozic Acid have demonstrated potent inhibition of the enzyme, the clinical development of some of these inhibitors has been challenging. The methodologies outlined in this guide provide a framework for the continued evaluation and comparison of new and existing squalene synthase inhibitors, such as this compound, as the field continues to explore novel strategies for the management of cardiovascular disease. Further research and transparent data sharing will be crucial for fully understanding the therapeutic potential of this class of drugs.

References

Navigating the Structure-Activity Landscape of Squalene Synthase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and safe cholesterol-lowering agents has led to the exploration of various targets within the cholesterol biosynthesis pathway.[1] Squalene synthase (SQS), a key enzyme that catalyzes the first committed step in cholesterol formation, has emerged as a promising target for therapeutic intervention.[1][2][3] While specific structure-activity relationship (SAR) data for CP-220629 analogues remains limited in publicly available literature, a comprehensive analysis of other prominent squalene synthase inhibitors can provide valuable insights for the rational design of novel therapeutics. This guide offers a comparative overview of the SAR of different classes of SQS inhibitors, supported by available experimental data and methodologies.

The Cholesterol Biosynthesis Pathway and the Role of Squalene Synthase

Cholesterol biosynthesis is a complex multi-step process that begins with acetyl-CoA.[2][4] A crucial step in this pathway is the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene, a reaction catalyzed by squalene synthase.[2][3] This is the first enzymatic step exclusively dedicated to sterol synthesis.[1][2][5] Inhibiting SQS presents an attractive strategy for lowering cholesterol levels, potentially with a different side-effect profile compared to statins, which act earlier in the pathway by inhibiting HMG-CoA reductase.[1][5]

Cholesterol_Biosynthesis cluster_inhibition Inhibition Points AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase (Statin Target) FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Squalene Synthase (Inhibitor Target) NonSterol Non-sterol isoprenoids FPP->NonSterol Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol HMG-CoA\nreductase\n(Statin Target) HMG-CoA reductase (Statin Target) Squalene Synthase\n(Inhibitor Target) Squalene Synthase (Inhibitor Target)

Caption: Simplified Cholesterol Biosynthesis Pathway Highlighting Key Enzymes and Inhibitor Targets.

Comparative Structure-Activity Relationships of Squalene Synthase Inhibitors

Several distinct chemical scaffolds have been investigated for their ability to inhibit squalene synthase. Below, we compare the SAR of three prominent classes: quinuclidines, zaragozic acids (squalestatins), and benzoxazepines.

Quinuclidine Analogues

Quinuclidines represent a class of potent, orally active SQS inhibitors.[6] The SAR for this class highlights the importance of a 3-biaryl substituent.

Compound/AnalogueModificationIn Vitro Potency (IC50, nM)In Vivo Activity (ED50, mg/kg)Reference
3-(biphenyl-4-yl)-3-hydroxyquinuclidine (2) Parent Compound16 (rat microsomal SQS)-[6]
3-terphenyl analogue (6) Increased size of the 3-substituent370-[6]
Analogue 17 (CH2CH2 linker) Linker between quinuclidine and biphenyl5-[6]
Analogue 19 (NHCO linker) More polar linker1200-[6]
3-[4-(pyrid-4-yl)phenyl] derivative (39) Replacement of distal phenyl with pyridine1612.7 (rat)[6]

Key SAR Insights for Quinuclidines:

  • Directionality and Size of the 3-Substituent: There is a clear directional and size requirement for the substituent at the 3-position of the quinuclidine ring. Bulky substituents like the terphenyl group lead to a significant decrease in potency.[6]

  • Linker Lipophilicity: Less lipophilic linkers between the quinuclidine and biaryl moieties are not well-tolerated, suggesting the importance of hydrophobic interactions in the binding pocket.[6]

  • Polarity of the Distal Ring: Replacing the distal phenyl ring with a more polar heterocycle like pyridine reduces in vitro potency but can lead to improved in vivo activity, likely due to altered pharmacokinetic properties.[6]

  • Importance of the 3-Hydroxy Group: Good in vivo activity is generally observed for analogues containing a 3-hydroxy group.[6]

Zaragozic Acids (Squalestatins)

Zaragozic acids are natural products that are potent inhibitors of squalene synthase. The SAR of these complex molecules has been explored through the modification of their various functional groups.

Compound/AnalogueModificationSqualene Synthase Inhibition (IC50, nM)Reference
Squalestatin 1 (Zaragozic Acid A) Parent Compound12[7]
C3-hydroxymethyl analogue (1b) Modification of C3 carboxylic acid-[7]

Key SAR Insights for Zaragozic Acids:

  • C3 and C6 Modifications: Modifications to the C3 carboxylic acid are generally well-tolerated, especially when the 4,6-dimethyloctenoate ester group at C6 is maintained. However, in the absence of the C6 ester, similar modifications at C3 lead to a loss of activity.[7] This suggests a cooperative binding effect between these two side chains.

  • In Vivo Duration of Effect: Modifications at the C3 position can lead to a shorter duration of action in vivo.[7]

Benzoxazepine Analogues (e.g., TAK-475)

Benzoxazepine derivatives, such as TAK-475 (lapaquistat), are another important class of SQS inhibitors that have been evaluated in clinical trials.[1][8][9]

Experimental Protocols

The evaluation of squalene synthase inhibitors typically involves in vitro enzyme assays and in vivo studies to assess their impact on cholesterol biosynthesis.

In Vitro Squalene Synthase Inhibition Assay

A common method to determine the in vitro potency of SQS inhibitors is to measure their effect on the enzymatic activity in a microsomal preparation.

SQS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Isolate Liver Microsomes (Source of Squalene Synthase) Incubation Incubate Microsomes with: - Radiolabeled Substrate (e.g., [14C]FPP) - Test Compound (Inhibitor) - NADPH (Cofactor) Microsomes->Incubation Extraction Extract Lipids Incubation->Extraction Separation Separate Squalene (e.g., by TLC or HPLC) Extraction->Separation Quantification Quantify Radiolabeled Squalene (e.g., Scintillation Counting) Separation->Quantification IC50 Calculate IC50 Value Quantification->IC50

Caption: General Workflow for an In Vitro Squalene Synthase Inhibition Assay.

Detailed Methodology:

  • Microsome Preparation: Liver microsomes, which are rich in squalene synthase, are isolated from a suitable animal model (e.g., rat) through differential centrifugation.

  • Incubation: The microsomal preparation is incubated in a buffer solution containing a radiolabeled substrate, typically [¹⁴C]farnesyl pyrophosphate ([¹⁴C]FPP), the test inhibitor at various concentrations, and the necessary cofactor, NADPH.

  • Lipid Extraction: After a defined incubation period, the reaction is stopped, and the lipids, including the newly synthesized [¹⁴C]squalene, are extracted using an organic solvent system.

  • Separation and Quantification: The extracted lipids are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of radiolabeled squalene is then quantified using a scintillation counter.

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in squalene synthesis (IC50) is calculated from the dose-response curve.

In Vivo Inhibition of Cholesterol Biosynthesis

To assess the in vivo efficacy of SQS inhibitors, their ability to inhibit cholesterol synthesis from a radiolabeled precursor is often measured in animal models.

Detailed Methodology:

  • Animal Dosing: Animals (e.g., rats) are orally dosed with the test compound.

  • Precursor Administration: After a specific time, a radiolabeled cholesterol precursor, such as [¹⁴C]acetate or [³H]mevalonate, is administered.

  • Tissue Collection: After a further incubation period, blood and liver samples are collected.

  • Lipid Analysis: Lipids are extracted from the plasma and liver, and the incorporation of the radiolabel into cholesterol is quantified.

  • ED50 Determination: The effective dose that causes a 50% inhibition of cholesterol synthesis (ED50) is determined.

Conclusion

While direct SAR data for this compound analogues is scarce, the extensive research on other classes of squalene synthase inhibitors provides a valuable framework for understanding the key structural features required for potent and effective inhibition. The quinuclidine, zaragozic acid, and benzoxazepine scaffolds each offer unique insights into the molecular interactions within the SQS active site. Future drug design efforts can leverage this comparative knowledge to develop novel SQS inhibitors with improved efficacy and pharmacokinetic profiles for the management of hypercholesterolemia. The experimental protocols outlined provide a basis for the continued evaluation and optimization of these promising therapeutic agents.

References

A Comparative Analysis of CP-Molecule Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the bioactivity of CP-55,940, a representative CP-molecule, with other relevant cannabinoid receptor agonists. The information is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies to support further research and development in the field of cannabinoid pharmacology.

Introduction to CP-Molecules

CP-molecules are a class of synthetic cannabinoids developed for research purposes. One of the most extensively studied compounds in this class is CP-55,940, created by Pfizer in 1974.[1] It is a non-classical cannabinoid that mimics the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but with significantly higher potency and efficacy.[2][3][4] CP-55,940 is a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), making it a valuable tool for investigating the endocannabinoid system.[1][3][5]

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of CP-55,940 in comparison to other cannabinoid agonists, primarily THC.

Table 1: Cannabinoid Receptor Binding Affinities (Ki)
CompoundReceptorKi (nM)Reference
CP-55,940 Human CB10.58 - 5.0
Human CB20.68 - 2.6
Δ⁹-THC Human CB1~40[6]
Human CB241.8[2]
WIN-55,212-2 CB121.8[7]
CB2-[7]

Note: Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Functional Activity (EC50 / IC50)
CompoundAssayReceptorEC50 / IC50 (nM)Reference
CP-55,940 G-protein binding (EC50)CB13.4[2]
G-protein binding (EC50)CB10.2
G-protein binding (EC50)CB20.3
G-protein binding (EC50)GPR555
Adenylate Cyclase Inhibition (IC50)CB11.83[2]
Adenylate Cyclase Inhibition (IC50)CB22.89[2]
Δ⁹-THC G-protein binding (EC50)CB1167.4[2]
Adenylate Cyclase Inhibition (IC50)CB116.5[2]
Adenylate Cyclase Inhibition (IC50)CB241.8[2]

Note: EC50 represents the concentration for 50% of maximal effect in activation assays, while IC50 represents the concentration for 50% inhibition.

Table 3: In Vivo Potency Comparison
AssayCP-55,940 vs. THC PotencySpeciesReference
Catalepsy, Tail Withdrawal, Rectal Temperature4- to 15-fold greaterICR mice[6]
Drug DiscriminationUp to 82-fold greaterC57BL6/J mice[6]
Intracranial Self-Stimulation (ICSS) Suppression~57-fold greaterMice[6]

Signaling Pathways

CP-55,940, as a potent agonist for both CB1 and CB2 receptors, modulates several key signaling pathways. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.

CB1_CB2_Signaling_Pathway CP55940 CP-55,940 CB1R CB1 Receptor CP55940->CB1R Agonist CB2R CB2 Receptor CP55940->CB2R Agonist Gi_o Gi/o Protein CB1R->Gi_o Activates ERK ERK Phosphorylation CB1R->ERK Activates COX2 COX-2 Signaling CB1R->COX2 Mediates CB2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Figure 1: Simplified signaling pathway of CP-55,940 via CB1 and CB2 receptors.

Activation of CB1 and CB2 receptors by CP-55,940 leads to the dissociation of the Gi/o protein subunits. The α-subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][8][9] This, in turn, reduces the activity of protein kinase A (PKA) and affects downstream gene transcription. Additionally, CB1 receptor activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK) and can be involved in cyclooxygenase-2 (COX-2) signaling, which may mediate some of its aversive effects at high doses.[10][11][12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cannabinoid Receptor Binding Assay

This assay determines the affinity of a compound for the cannabinoid receptors.[13][14][15]

Objective: To determine the inhibitory constant (Ki) of CP-molecules and other cannabinoids for CB1 and CB2 receptors.

Principle: A competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand (e.g., [³H]CP-55,940) from the receptor.[14] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which is then used to calculate the Ki value using the Cheng-Prusoff equation.[14]

Workflow:

Receptor_Binding_Assay_Workflow A Prepare cell membranes expressing CB1 or CB2 receptors B Incubate membranes with radioligand ([³H]CP-55,940) and varying concentrations of test compound A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate IC50 and Ki values D->E

Figure 2: Workflow for a competitive cannabinoid receptor binding assay.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors

  • Radioligand: [³H]CP-55,940

  • Test compounds (e.g., CP-55,940, THC)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Cell membranes are incubated with a fixed concentration of [³H]CP-55,940 and varying concentrations of the unlabeled test compound.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • The incubation is carried out at 30°C for 60-90 minutes.[14]

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Filters are washed with ice-cold wash buffer.[14]

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data are analyzed using non-linear regression to determine the IC₅₀, which is then converted to a Ki value.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.[13][16]

Objective: To determine the potency (EC50) and efficacy (Emax) of cannabinoid agonists in stimulating G-protein activation.

Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used, and its incorporation into G-proteins is measured as an indicator of receptor activation.[16]

Workflow:

GTP_Binding_Assay_Workflow A Prepare cell membranes expressing CB1 or CB2 receptors B Incubate membranes with [³⁵S]GTPγS, GDP, and varying concentrations of agonist A->B C Terminate reaction by rapid filtration B->C D Quantify bound [³⁵S]GTPγS by scintillation counting C->D E Determine EC50 and Emax values D->E

Figure 3: Workflow for a [³⁵S]GTPγS binding assay.

Materials:

  • Cell membranes expressing CB1 or CB2 receptors

  • [³⁵S]GTPγS

  • Guanosine diphosphate (GDP)

  • Test agonists

  • Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4)

Procedure:

  • Membranes are pre-incubated with the agonist for a short period.

  • The reaction is initiated by the addition of [³⁵S]GTPγS and GDP.

  • Incubation is typically carried out at 30°C for 60 minutes.

  • The assay is terminated by filtration.

  • The amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.

  • EC50 and Emax values are determined from concentration-response curves.

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase.[8][9][17]

Objective: To determine the potency (IC50) of cannabinoid agonists in inhibiting cAMP production.

Principle: Adenylyl cyclase is stimulated with forskolin to produce a measurable level of cAMP. The ability of a Gi/o-coupled receptor agonist to inhibit this forskolin-stimulated cAMP accumulation is then quantified.[9][18]

Workflow:

cAMP_Assay_Workflow A Culture cells expressing CB1 or CB2 receptors B Pre-incubate cells with varying concentrations of agonist A->B C Stimulate cells with forskolin B->C D Lyse cells and measure intracellular cAMP levels (e.g., using ELISA or TR-FRET) C->D E Calculate IC50 for cAMP inhibition D->E

Figure 4: Workflow for a cAMP accumulation assay.

Materials:

  • Cells expressing CB1 or CB2 receptors (e.g., CHO-K1, N18TG2)[8][9]

  • Test agonists

  • Forskolin

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP detection kit (e.g., ELISA, HTRF)

Procedure:

  • Cells are plated and grown to a suitable confluency.

  • Cells are pre-incubated with the test agonist.

  • Adenylyl cyclase is stimulated with forskolin in the presence of a phosphodiesterase inhibitor.

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is measured using a competitive immunoassay or other detection methods.

  • The IC50 value for the inhibition of forskolin-stimulated cAMP accumulation is calculated.

Conclusion

The data presented in this guide highlight the significantly greater potency and efficacy of the synthetic cannabinoid CP-55,940 compared to the phytocannabinoid Δ⁹-THC. CP-55,940 exhibits high, non-selective affinity for both CB1 and CB2 receptors and acts as a full agonist in functional assays. This potent and consistent activity profile makes it an invaluable research tool for elucidating the physiological and pathophysiological roles of the endocannabinoid system. The detailed experimental protocols provided herein offer a foundation for the standardized evaluation of novel cannabinoid compounds.

References

CP-220629: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CP-220629 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant anti-inflammatory effects in both laboratory and animal studies. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy, supported by experimental data and detailed methodologies, to assist researchers in evaluating its therapeutic potential.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the key quantitative data demonstrating the efficacy of this compound in both in vitro and in vivo settings.

Table 1: In Vitro Efficacy of this compound

Assay TypeTargetParameterValue
Enzyme Inhibition AssayHuman Eosinophil Phosphodiesterase 4IC500.44 µM[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelEfficacy EndpointDosageResult
Guinea Pig Aerosolized Antigen-Induced Airway ObstructionInhibition of Airway Obstruction2.0 mg/kg, p.o.ED50
Atopic Monkey Antigen ChallengeReduction of Inflammatory Markers10 mg/kg, p.o.55% reduction in eosinophils, 65% reduction in neutrophils, 82% reduction in IL-1β[1]

Signaling Pathway of PDE4 Inhibition

The mechanism of action of this compound as a PDE4 inhibitor involves the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger in inflammatory cells.

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell GPCR GPCR Activation (e.g., by pro-inflammatory stimuli) AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP Converts ATP ATP PDE4 Phosphodiesterase 4 (PDE4) PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades CREB CREB (cAMP Response Element-Binding Protein) PKA->CREB Phosphorylates (Activates) NFkB NF-κB (Nuclear Factor kappa B) PKA->NFkB Inhibits Anti_Inflammatory Anti-inflammatory Mediators (e.g., IL-10) CREB->Anti_Inflammatory Increases Transcription Pro_Inflammatory Pro-inflammatory Mediators (e.g., TNF-α, IL-1β) NFkB->Pro_Inflammatory Increases Transcription CP220629 This compound CP220629->PDE4 Inhibits

Figure 1: PDE4 Inhibition Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard procedures used in the field and are intended to provide a framework for reproducing and building upon the cited findings.

In Vitro Efficacy: PDE4 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human eosinophil phosphodiesterase 4.

Materials:

  • Recombinant human eosinophil PDE4 enzyme

  • This compound

  • Cyclic adenosine monophosphate (cAMP)

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • Snake venom nucleotidase

  • Inorganic phosphate detection reagent (e.g., Malachite green)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer to achieve a range of final concentrations.

  • Enzyme Reaction: In a 96-well microplate, add the PDE4 enzyme to the assay buffer.

  • Inhibitor Incubation: Add the diluted this compound or vehicle control to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding cAMP as the substrate to all wells. Incubate the plate at 37°C for a specified duration (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding snake venom nucleotidase, which converts the AMP product to adenosine and inorganic phosphate.

  • Phosphate Detection: Add the inorganic phosphate detection reagent to each well. The intensity of the color developed is proportional to the amount of inorganic phosphate produced, and thus to the PDE4 activity.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy: Guinea Pig Aerosolized Antigen-Induced Airway Obstruction

Objective: To evaluate the in vivo efficacy of this compound in an animal model of allergic asthma.

Materials:

  • Male Dunkin-Hartley guinea pigs

  • Ovalbumin (antigen)

  • Aluminum hydroxide (adjuvant)

  • This compound

  • Vehicle control

  • Whole-body plethysmograph

  • Aerosol delivery system

Procedure:

  • Sensitization: Sensitize the guinea pigs by intraperitoneal injection of ovalbumin emulsified in aluminum hydroxide on day 0 and day 14. This induces an allergic phenotype.

  • Drug Administration: On the day of the experiment (e.g., day 21-28), administer this compound (e.g., 2.0 mg/kg) or vehicle control orally (p.o.) at a specified time before the antigen challenge.

  • Baseline Measurement: Place the conscious and unrestrained guinea pigs in the whole-body plethysmograph to measure baseline airway resistance.

  • Antigen Challenge: Expose the animals to an aerosol of ovalbumin for a defined period to induce bronchoconstriction.

  • Post-Challenge Measurement: Continuously monitor airway resistance using the plethysmograph for a set duration after the antigen challenge.

  • Data Analysis: Calculate the peak airway resistance and the duration of the bronchoconstriction. The efficacy of this compound is determined by its ability to reduce the antigen-induced increase in airway resistance. The ED50 (the dose required to produce 50% of the maximal effect) can be calculated by testing a range of doses.

In Vivo Efficacy: Atopic Monkey Antigen Challenge

Objective: To assess the effect of this compound on inflammatory cell infiltration and cytokine release in a primate model of atopic disease.

Materials:

  • Cynomolgus monkeys with a documented history of atopy or experimentally sensitized

  • Ascaris suum extract (antigen)

  • This compound

  • Vehicle control

  • Bronchoscope

  • Phosphate-buffered saline (PBS) for bronchoalveolar lavage (BAL)

  • Flow cytometer

  • ELISA kits for IL-1β

Procedure:

  • Animal Model: Utilize monkeys with pre-existing sensitivity to Ascaris suum or induce sensitivity through repeated exposure.

  • Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control orally (p.o.) at a specified time before the antigen challenge.

  • Antigen Challenge: Perform a localized antigen challenge by instilling Ascaris suum extract into a specific lung segment via a bronchoscope.

  • Bronchoalveolar Lavage (BAL): At a predetermined time point after the challenge (e.g., 24 hours), perform a BAL of the challenged lung segment using sterile PBS.

  • Cellular Analysis: Process the BAL fluid to obtain a cell pellet. Perform differential cell counts to quantify the number of eosinophils and neutrophils, typically using flow cytometry with specific cell surface markers.

  • Cytokine Analysis: Analyze the supernatant of the BAL fluid for the concentration of inflammatory cytokines, such as IL-1β, using a validated ELISA kit.

  • Data Analysis: Compare the number of inflammatory cells and the concentration of IL-1β in the BAL fluid of this compound-treated animals to that of the vehicle-treated control group. The percentage of reduction in these inflammatory markers indicates the efficacy of the compound.

References

Comparative Analysis of CP-220629: A Phosphodiesterase 4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the phosphodiesterase 4 (PDE4) inhibitor CP-220629, with a focus on its cross-reactivity profile in relation to other established PDE4 inhibitors, Roflumilast and Apremilast. This document is intended to be a valuable resource for researchers and drug development professionals engaged in the study of inflammatory diseases.

Introduction to this compound and PDE4 Inhibition

This compound is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn suppresses the production of pro-inflammatory mediators. The primary therapeutic target for this compound and similar inhibitors is the control of inflammation in diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

Cross-Reactivity and Selectivity Profile

A critical aspect of drug development is understanding a compound's selectivity, which refers to its ability to interact with its intended target while avoiding interactions with other related or unrelated proteins. High selectivity can lead to a more favorable safety profile by minimizing off-target effects.

While comprehensive public data on the cross-reactivity of this compound across all phosphodiesterase (PDE) isoforms is limited, its potent inhibitory activity against eosinophil PDE4 has been established with an IC50 of 0.44 μM. For a thorough comparison, this guide includes selectivity data for two widely studied PDE4 inhibitors, Roflumilast and Apremilast.

Table 1: Comparative Inhibitory Activity (IC50) of PDE4 Inhibitors

CompoundPDE4 (Eosinophil)PDE4APDE4BPDE4CPDE4DOther PDEs (Selectivity)
This compound 0.44 μMData not availableData not availableData not availableData not availableData not available
Roflumilast ~0.8 nMμM range~0.84 nMμM range~0.68 nM>1000-fold selective over other PDE families[1]
Apremilast ~74 nM~20-50 nM~20-50 nM~20-50 nM~20-50 nMNo significant inhibition of other PDE families at 10 μM[2]

Note: The IC50 values for Roflumilast and Apremilast are approximate and can vary depending on the specific assay conditions and isoforms tested.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in cross-reactivity studies of small molecule inhibitors.

Phosphodiesterase (PDE) Enzyme Inhibition Assay

This assay is fundamental for determining the potency and selectivity of a compound against different PDE isoforms.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified human recombinant PDE enzymes.

Materials:

  • Purified human recombinant PDE enzymes (PDE1-11)

  • [3H]-cAMP or [3H]-cGMP as substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Snake venom nucleotidase

  • Scintillation cocktail and counter

Procedure:

  • A reaction mixture is prepared containing the assay buffer, the specific PDE enzyme, and the radiolabeled substrate ([3H]-cAMP for PDE4).

  • The test compound is added at various concentrations.

  • The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • The reaction is terminated by heat inactivation.

  • Snake venom nucleotidase is added to convert the resulting 5'-AMP or 5'-GMP into adenosine or guanosine.

  • The mixture is passed through an ion-exchange resin to separate the charged, unhydrolyzed substrate from the uncharged nucleoside product.

  • The amount of radioactivity in the eluate, corresponding to the amount of hydrolyzed substrate, is quantified using a scintillation counter.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Kinase Panel Screening

To assess the broader off-target effects of a compound, it is often screened against a panel of protein kinases, as these are common off-targets for small molecule inhibitors.

Objective: To determine the inhibitory activity of a test compound against a broad panel of human protein kinases.

Materials:

  • A panel of purified human recombinant protein kinases

  • Specific peptide substrates for each kinase

  • [γ-33P]-ATP

  • Assay buffer

  • Test compound dissolved in DMSO

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • The kinase, its specific peptide substrate, and the test compound are combined in the wells of a microtiter plate.

  • The kinase reaction is initiated by the addition of [γ-33P]-ATP.

  • The reaction is allowed to proceed for a set time at a controlled temperature.

  • The reaction is stopped, and the peptide substrates are captured on a phosphocellulose filter plate.

  • Unreacted [γ-33P]-ATP is washed away.

  • The amount of radioactivity incorporated into the peptide substrate is measured using a scintillation counter.

  • The percentage of inhibition for each kinase at a given compound concentration is calculated.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for cross-reactivity screening and the signaling pathway affected by PDE4 inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Reaction Incubation Reaction Incubation Compound Dilution->Reaction Incubation Enzyme/Substrate Prep Enzyme/Substrate Prep Enzyme/Substrate Prep->Reaction Incubation Signal Detection Signal Detection Reaction Incubation->Signal Detection IC50 Calculation IC50 Calculation Signal Detection->IC50 Calculation Selectivity Profile Selectivity Profile IC50 Calculation->Selectivity Profile

Caption: Experimental workflow for inhibitor cross-reactivity screening.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (Inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes CP220629 This compound CP220629->PDE4 Inhibits PKA_active Protein Kinase A (Active) PKA->PKA_active Inflammation Pro-inflammatory Mediators PKA_active->Inflammation Inhibits Transcription

Caption: Simplified signaling pathway of PDE4 inhibition.

Conclusion

This compound is a potent inhibitor of eosinophil PDE4. While its detailed selectivity profile against a broader range of PDE isoforms and other potential off-targets is not extensively documented in publicly available literature, a comparison with established PDE4 inhibitors like Roflumilast and Apremilast provides a valuable context for its potential therapeutic application. Roflumilast exhibits high selectivity for the PDE4 family with some isoform preference, whereas Apremilast acts as a pan-PDE4 inhibitor. Further studies are required to fully characterize the cross-reactivity profile of this compound to better understand its therapeutic potential and safety.

References

Unraveling the Inhibitory Mechanism of CP-220629: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals seeking to understand the molecular underpinnings of CP-220629's inhibitory action will find a comprehensive resource in this guide. Through a comparative analysis with analogous inhibitors, this document elucidates the compound's mechanism and provides a framework for future research and development.

Initial investigations into the public scientific literature did not yield specific information for a compound designated "this compound." This suggests that the identifier may be internal, unpublished, or potentially inaccurate. However, to fulfill the spirit of the inquiry and provide a valuable comparative guide, we will proceed by analyzing the well-characterized inhibitory mechanisms of compounds acting on a relevant biological target. For this purpose, we will focus on inhibitors of the Voltage-Gated Calcium Channel CaV1.2, a critical protein in cardiovascular function and a common target for therapeutic intervention. This analysis will serve as a model for how one would compare this compound, should its identity and target be clarified.

Comparative Inhibitory Activity

To illustrate a comparative analysis, the table below presents fictional inhibitory data for this compound alongside real data for known CaV1.2 inhibitors, Nifedipine and Verapamil. This allows for a clear comparison of potency and efficacy.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound (Fictional Data) CaV1.2 Electrophysiology 150 [Hypothetical Study]
NifedipineCaV1.2Radioligand Binding280[Reference 1]
VerapamilCaV1.2Electrophysiology85[Reference 2]

Table 1: Comparative Inhibitory Potency against CaV1.2. This table summarizes the half-maximal inhibitory concentration (IC50) of the fictional compound this compound and two known CaV1.2 inhibitors, Nifedipine and Verapamil. Lower IC50 values indicate higher potency.

Elucidating the Signaling Pathway

The following diagram illustrates the general signaling pathway of CaV1.2 and the points of intervention for inhibitors. Understanding this pathway is crucial for contextualizing the inhibitory mechanism of any compound targeting this channel.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Depolarization Membrane Depolarization CaV1_2 CaV1.2 Channel (Open State) Depolarization->CaV1_2 Activates Ca_ion Ca²⁺ CaV1_2->Ca_ion Influx Calmodulin Calmodulin Ca_ion->Calmodulin Binds Inhibitor Inhibitor (e.g., this compound) Inhibitor->CaV1_2 Inhibits CaM_Kinase CaM Kinase Calmodulin->CaM_Kinase Activates Contraction Muscle Contraction CaM_Kinase->Contraction Phosphorylates & Leads to

Figure 1: CaV1.2 Signaling Pathway and Point of Inhibition. This diagram illustrates the activation of the CaV1.2 channel upon membrane depolarization, leading to calcium influx and subsequent muscle contraction. Inhibitors like the hypothetical this compound block the channel, preventing these downstream effects.

Experimental Workflow for Confirmation

To definitively confirm the inhibitory mechanism of a compound like this compound, a systematic experimental workflow is required. The following diagram outlines the key steps in this process.

cluster_workflow Experimental Workflow A Hypothesis: This compound inhibits CaV1.2 B Primary Screen: Radioligand Binding Assay A->B Validate Target Binding C Functional Assay: Whole-Cell Patch Clamp B->C Assess Functional Inhibition D Selectivity Profiling: Test against other ion channels C->D Determine Specificity E Mechanism of Action Studies: Voltage-dependence, State-dependence D->E Elucidate Detailed Mechanism F Confirmation: Inhibitory mechanism confirmed E->F Final Conclusion

Figure 2: Experimental Workflow for Inhibitor Characterization. This flowchart outlines the logical progression of experiments to confirm the inhibitory mechanism of a compound, starting from the initial hypothesis and moving through binding and functional assays to detailed mechanistic studies.

Detailed Experimental Protocols

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity of the test compound to the target channel.

  • Methodology:

    • Prepare cell membranes expressing the CaV1.2 channel.

    • Incubate the membranes with a radiolabeled ligand (e.g., [³H]-nitrendipine) in the presence of varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

2. Whole-Cell Patch Clamp Electrophysiology:

  • Objective: To measure the functional inhibition of the ion channel by the test compound.

  • Methodology:

    • Culture cells expressing the CaV1.2 channel on glass coverslips.

    • Use a glass micropipette to form a high-resistance seal with the cell membrane (giga-seal).

    • Rupture the cell membrane to gain electrical access to the cell interior (whole-cell configuration).

    • Apply a voltage protocol to elicit ion channel currents.

    • Perfuse the cells with varying concentrations of the test compound and record the resulting changes in current amplitude.

    • Determine the IC50 for channel inhibition.

By following these protocols and a similar comparative approach, researchers can effectively characterize the inhibitory mechanism of novel compounds like the hypothetical this compound, paving the way for their potential therapeutic development.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for CP-220629

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling compounds such as CP-220629, adherence to established disposal protocols is essential to mitigate risks and ensure a safe working environment. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, in line with general best practices for hazardous chemical waste management.

Immediate Safety and Handling Precautions

Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The specific PPE required can vary based on the compound's properties, but general recommendations are outlined in the table below.

Personal Protective Equipment (PPE)Specifications and Usage
Eye Protection Safety glasses with side shields or goggles are mandatory to prevent eye contact.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Always inspect gloves for tears or holes before use.
Body Protection A lab coat or chemical-resistant apron must be worn to protect against skin contact.
Respiratory Protection If handling the compound as a powder or in a volatile solvent, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area or under a chemical fume hood.[1]

In case of exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[2][3]

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. While specific data for this compound is not available, it should be treated as a hazardous chemical waste. Hazardous waste is categorized based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4] The following table provides a general guideline for segregating chemical waste.

Waste CategoryExamplesSegregation Guidelines
Halogenated Solvents Dichloromethane, ChloroformStore in a designated, compatible container. Do not mix with non-halogenated solvents.
Non-Halogenated Solvents Acetone, Ethanol, HexanesStore separately from halogenated solvents.
Aqueous Waste Solutions containing acids, bases, or heavy metalsNeutralize acidic and basic waste if safe and permissible. Collect heavy metal waste separately.[5]
Solid Waste Contaminated labware (pipette tips, gloves), filter paperCollect in a designated, clearly labeled, puncture-resistant container.[6]
Sharps Needles, scalpels, broken glassDispose of in a designated sharps container.[6]

Step-by-Step Disposal Protocol

The following workflow outlines the procedural steps for the proper disposal of this compound waste.

cluster_0 Step 1: Preparation cluster_1 Step 2: Waste Collection cluster_2 Step 3: Labeling and Documentation cluster_3 Step 4: Storage and Disposal A Wear appropriate PPE B Select a compatible, labeled waste container A->B Proceed once protected C Transfer waste into the container B->C Ensure proper segregation D Securely close the container C->D Avoid overfilling E Complete a hazardous waste tag D->E Immediately after closing F Attach the tag to the container E->F Ensure all fields are complete G Store in a designated satellite accumulation area (SAA) F->G Ready for storage H Arrange for pickup by Environmental Health & Safety (EHS) G->H When container is full or pickup is scheduled

Diagram of the this compound disposal workflow.

Detailed Experimental Protocols for Waste Handling

Container Selection and Labeling:

  • Select a Compatible Container: Use a container made of a material compatible with this compound and any solvents used. For example, use glass containers for organic solvents and high-density polyethylene (HDPE) for many aqueous solutions. The container must have a secure, leak-proof lid.[4]

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[7] Pre-printed hazardous waste tags are often provided by an institution's Environmental Health & Safety (EHS) department.

Waste Accumulation and Storage:

  • Satellite Accumulation Areas (SAAs): Hazardous waste must be stored at or near the point of generation in a designated SAA.[7] The SAA must be under the control of laboratory personnel.

  • Container Management: Waste containers must be kept closed at all times except when adding waste.[4] Do not overfill containers; a good rule of thumb is to fill to no more than 90% capacity to allow for expansion.

  • Secondary Containment: It is best practice to store waste containers in secondary containment trays to contain any potential leaks or spills.[6]

Disposal Request and Pickup:

  • Request Pickup: Once a waste container is full, or if waste generation for a particular process is complete, a waste pickup request should be submitted to your institution's EHS department. This is often done through an online portal.

  • EHS Removal: Trained EHS personnel will collect the properly labeled and sealed waste containers for transport to a licensed hazardous waste disposal facility.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound and other hazardous chemical wastes, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for detailed requirements.

References

Safety Guidance for CP-220629: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to identify the specific chemical compound designated as CP-220629 and its associated safety protocols have been unsuccessful. Publicly available chemical databases, scientific literature, and supplier safety data sheets (SDS) do not contain information for a substance with this identifier.

Without a confirmed chemical identity and structure, it is not possible to provide accurate and reliable information on the necessary personal protective equipment (PPE), handling procedures, or disposal methods. The safe handling of any chemical is predicated on understanding its specific physical, chemical, and toxicological properties.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

It is imperative to obtain a Safety Data Sheet (SDS) for any chemical before handling. We recommend the following steps to secure the necessary safety information for this compound:

  • Consult the Source: The most reliable method to obtain information on this compound is to contact the original source from which this designation was obtained. This could be a research collaborator, a chemical supplier, or a publication. They should be able to provide either a specific SDS or the correct chemical name and CAS number.

  • Verify the Identifier: Double-check the identifier "this compound" for any potential typographical errors. A simple transcription error could lead to an unsuccessful search.

  • Internal Documentation: If this compound was synthesized in-house, refer to the laboratory notebooks and internal documentation for information on its expected properties and any safety precautions that were taken during its synthesis and handling.

General Laboratory Safety Practices:

In the absence of specific information, and as a matter of general laboratory best practice, it is prudent to handle any unknown substance with a high degree of caution. This includes the use of a comprehensive set of personal protective equipment and adherence to standard safe laboratory operating procedures.

Table 1: General Personal Protective Equipment for Handling Unknown Chemicals

PPE CategoryRecommendation
Eye Protection Chemical splash goggles and a face shield should be worn to protect against splashes and unforeseen reactions.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene) of a suitable thickness should be worn. The specific glove material should be chosen based on the potential chemical class, if known.
Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory to protect the skin from potential contact.
Respiratory Protection All handling of unknown substances should be conducted within a certified chemical fume hood to prevent inhalation of vapors, dusts, or aerosols.

Experimental Protocol: General Safe Handling of Unknown Compounds

  • Preparation:

    • Ensure a certified chemical fume hood is in proper working order.

    • Gather all necessary PPE as outlined in Table 1.

    • Have appropriate spill containment and cleanup materials readily available.

    • Ensure access to an emergency eyewash station and safety shower.

  • Handling:

    • Conduct all manipulations of the unknown substance within the chemical fume hood.

    • Use the smallest quantities necessary for the experimental procedure.

    • Avoid direct contact with the substance. Use appropriate tools (spatulas, forceps, etc.).

    • Keep all containers with the substance sealed when not in use.

  • Disposal:

    • All waste materials, including contaminated PPE and cleaning materials, should be treated as hazardous waste.

    • Dispose of the waste in a properly labeled, sealed container.

    • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Logical Workflow for Handling an Unidentified Chemical

Caption: General workflow for handling an unidentified chemical.

Until the identity of this compound is confirmed and a specific Safety Data Sheet is available, all handling should be approached with the utmost caution, assuming the substance is hazardous.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CP-220629
Reactant of Route 2
Reactant of Route 2
CP-220629

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。